L-Perillaldehyde
Beschreibung
See also: Paeonia lactiflora root (part of).
Structure
2D Structure
Eigenschaften
IUPAC Name |
(4S)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMOYJJNUMEFDD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CCC(=CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041190 | |
| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18031-40-8 | |
| Record name | (S)-Perillaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18031-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | l-Perillaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018031408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4S)-4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Perillaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERILLALDEHYDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL0Y7P6LP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources and Biosynthesis of L-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Perillaldehyde, a monoterpenoid aldehyde, is a molecule of significant interest in the pharmaceutical, food, and fragrance industries due to its diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on Perilla frutescens, and a detailed exploration of its biosynthetic pathway. This document includes quantitative data on this compound content in various natural sources, detailed experimental protocols for its extraction and the characterization of its biosynthetic enzymes, and visual diagrams of the key pathways and workflows.
Natural Sources of this compound
This compound is found in a variety of plants, with its most abundant source being the annual herb Perilla frutescens.[1][2] This plant, a member of the Lamiaceae family, is widely cultivated in Asian countries and exists in several chemotypes, each characterized by a dominant monoterpene in its essential oil.[3][4] The perillaldehyde (B36042) (PA) chemotype of P. frutescens is a primary source for the industrial extraction of this compound.[5]
Other notable natural sources of this compound include:
-
Ammodaucus leucotrichus : The essential oil of this plant, found in Saharan regions, has been reported to contain a high percentage of perillaldehyde.
-
Ulex europaeus : this compound has also been identified as a component in this plant from the Leguminosae family.
-
Citrus Fruits : The peel of some citrus fruits contains this compound, contributing to their characteristic aroma.
-
Tetradenia riparia : This plant is another reported source of perillaldehyde.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes quantitative data from various studies.
| Natural Source | Plant Part | Chemotype/Variety | This compound Content | Reference |
| Perilla frutescens | Leaves | PA-type (Purple) | 81.8% of essential oil | |
| Perilla frutescens | Leaves | PA-type (Green) | 73.96% - 72.26% of essential oil | |
| Perilla frutescens | Leaves | PA-type (Mixed color) | 77.47% - 82.12% of essential oil | |
| Perilla frutescens (Vietnamese) | Leaves | Not Specified | 62.13% of essential oil | |
| Ammodaucus leucotrichus (Errachidia) | Aerial Parts | Not Applicable | 74.71% of essential oil | |
| Perilla frutescens (Japanese accessions) | Leaves | PA-chemotype | Major component |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GPP). The pathway proceeds through the formation of a cyclic intermediate, followed by a series of oxidation reactions. The key enzymes involved in this pathway are limonene (B3431351) synthase, a cytochrome P450 monooxygenase, and an alcohol dehydrogenase.
The proposed biosynthetic pathway is as follows:
-
Cyclization of Geranyl Diphosphate (GPP): The pathway is initiated by the enzyme (-)-limonene (B1674923) synthase , which catalyzes the cyclization of GPP to form (-)-limonene.
-
Hydroxylation of (-)-Limonene: The resulting (-)-limonene is then hydroxylated at the C7 position by a cytochrome P450 monooxygenase , specifically (-)-limonene-7-hydroxylase , to produce (-)-perillyl alcohol.
-
Oxidation of (-)-Perillyl Alcohol: Finally, (-)-perillyl alcohol dehydrogenase oxidizes (-)-perillyl alcohol to yield this compound. Some research suggests that a single cytochrome P450 enzyme may be capable of catalyzing both the hydroxylation and oxidation steps.
Biosynthetic Pathway Diagram
Caption: Biosynthetic pathway of this compound from Geranyl Diphosphate.
Experimental Protocols
This section provides detailed methodologies for the extraction and purification of this compound from Perilla frutescens and for the characterization of the key biosynthetic enzymes.
Extraction and Purification of this compound from Perilla frutescens Leaves
This protocol is adapted from hydrodistillation and macroporous resin adsorption methods.
3.1.1. Materials and Reagents
-
Fresh or air-dried Perilla frutescens leaves (PA-chemotype)
-
Distilled water
-
Ethanol (B145695) (50%, 60%, 70%, 80%, 95%, 100%)
-
Macroporous resins (e.g., DM-21, LS-305, XAD-16, HPD-100)
-
n-Hexane
-
Sodium chloride
-
Silicon dioxide
-
Hydrodistillation apparatus
-
Rotary evaporator
-
Chromatography column
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
3.1.2. Extraction Procedure
-
Pre-treatment of Plant Material: Air-dry the Perilla frutescens leaves in the shade to preserve the essential oil content.
-
Hydrodistillation: Mix 100 g of dried leaves with 1.5 L of distilled water in a hydrodistillation apparatus. Heat the mixture to boiling and collect the distillate for 3-4 hours. The condensate will contain the essential oil rich in this compound.
-
Solvent Extraction (Alternative): Mince fresh Perilla leaves and extract with a 2:1 volume ratio of n-hexane to pretreated perilla juice. Add a 1:1 mixture of sodium chloride and silicon dioxide to aid in separation. Extract for 15-25 minutes and allow the phases to separate for 1-1.5 hours.
3.1.3. Purification by Macroporous Resin Adsorption
-
Resin Preparation: Pre-treat the macroporous resin by washing with ethanol and then with distilled water until neutral.
-
Adsorption: Pass the hydrodistillate or the aqueous phase from solvent extraction through a column packed with the prepared macroporous resin at a controlled flow rate.
-
Washing: Wash the column with distilled water to remove unbound impurities.
-
Desorption: Elute the adsorbed this compound from the resin using a gradient of ethanol solutions (e.g., 50% to 95%). Collect the fractions.
-
Solvent Removal: Concentrate the fractions containing this compound using a rotary evaporator under reduced pressure.
-
Purity Analysis: Analyze the purity of the obtained this compound using HPLC. An ODS-C18 column with a mobile phase of methanol/water or acetonitrile/water is suitable.
Heterologous Expression and Characterization of Biosynthetic Enzymes
This section outlines a general workflow for the cloning, expression, and enzymatic assay of the key enzymes in the this compound biosynthetic pathway.
3.2.1. Experimental Workflow Diagram
Caption: General workflow for the characterization of biosynthetic enzymes.
3.2.2. Cloning and Expression of Limonene Synthase
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the glandular trichomes of young P. frutescens leaves and synthesize first-strand cDNA using a reverse transcriptase.
-
Gene Amplification and Cloning: Amplify the full-length coding sequence of limonene synthase using gene-specific primers and ligate it into a suitable expression vector (e.g., pET vector for E. coli or pYES2 for Saccharomyces cerevisiae).
-
Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or S. cerevisiae). Induce protein expression with IPTG (for E. coli) or galactose (for S. cerevisiae).
-
Protein Purification: Harvest the cells, lyse them, and purify the recombinant limonene synthase using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
3.2.3. Limonene Synthase Enzyme Assay
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), and the substrate geranyl diphosphate (GPP).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Product Extraction: Extract the reaction products with an organic solvent such as n-hexane or diethyl ether.
-
Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced (-)-limonene.
3.2.4. Characterization of Cytochrome P450 (-)-Limonene-7-hydroxylase
-
Cloning and Expression: Follow a similar cloning and expression procedure as for limonene synthase, typically using S. cerevisiae as the expression host, as it contains the necessary machinery for post-translational modifications of P450 enzymes. Co-expression with a cytochrome P450 reductase may be necessary for optimal activity.
-
Microsome Preparation: For in vitro assays, prepare microsomes from the recombinant yeast cells.
-
Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, a buffer (e.g., 100 mM potassium phosphate, pH 7.4), NADPH, and the substrate (-)-limonene.
-
Incubation: Incubate the reaction at 30°C with shaking.
-
Product Extraction and Analysis: Extract the products with an organic solvent and analyze by GC-MS to detect the formation of (-)-perillyl alcohol.
-
3.2.5. Characterization of (-)-Perillyl Alcohol Dehydrogenase
-
Cloning and Expression: Clone and express the gene in E. coli.
-
Enzyme Assay: The activity of alcohol dehydrogenase can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a buffer (e.g., 100 mM Glycine-NaOH, pH 9.0), NAD⁺, and the substrate (-)-perillyl alcohol.
-
Spectrophotometric Measurement: Monitor the change in absorbance at 340 nm over time to determine the reaction rate.
-
Conclusion
This technical guide has provided a detailed overview of the natural sources and biosynthesis of this compound. Perilla frutescens stands out as the most significant natural source, with its perillaldehyde-rich chemotypes offering a viable option for commercial extraction. The elucidation of the biosynthetic pathway, involving limonene synthase, cytochrome P450 monooxygenase, and alcohol dehydrogenase, opens avenues for metabolic engineering and synthetic biology approaches to enhance the production of this valuable monoterpenoid. The experimental protocols provided herein offer a foundation for researchers to extract, purify, and study this compound and its biosynthetic machinery. Further research into the regulatory mechanisms of the biosynthetic pathway and the exploration of other potential natural sources will continue to advance our understanding and utilization of this important natural product.
References
Spectroscopic Characterization of L-Perillaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for L-Perillaldehyde, a naturally occurring monoterpenoid of significant interest in the fields of flavor, fragrance, and pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for such analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide detailed information about its proton and carbon framework.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its aldehydic, olefinic, and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.438 | s | 1H | H-7 (Aldehyde) |
| 6.842 | m | 1H | H-2 |
| 4.782 | s | 1H | H-9a |
| 4.738 | s | 1H | H-9b |
| 2.47 | m | 1H | H-4 |
| 2.26 | m | 2H | H-3 |
| 2.12 | m | 2H | H-6 |
| 1.914 | m | 2H | H-5 |
| 1.763 | s | 3H | H-10 |
¹³C NMR Data
The ¹³C NMR spectrum provides insights into the carbon skeleton of this compound.
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 191.5 | C=O | C-7 (Aldehyde) |
| 150.8 | C | C-1 |
| 149.5 | C | C-8 |
| 141.0 | CH | C-2 |
| 109.0 | CH₂ | C-9 |
| 41.2 | CH | C-4 |
| 26.5 | CH₂ | C-5 |
| 25.8 | CH₂ | C-3 |
| 21.6 | CH₂ | C-6 |
| 20.7 | CH₃ | C-10 |
Experimental Protocol: NMR Spectroscopy
The following describes a general protocol for obtaining NMR spectra of a natural product like this compound.
Sample Preparation:
-
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer, for instance, a 400 MHz instrument, is utilized.[1]
-
¹H NMR:
-
The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Parameters such as pulse width, acquisition time, and relaxation delay are optimized.
-
-
¹³C NMR:
-
The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its aldehyde and alkene functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretch (alkane) |
| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |
| ~1670 | Strong | C=O stretch (conjugated aldehyde) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~890 | Strong | =C-H bend (out-of-plane) |
Experimental Protocol: IR Spectroscopy
A common method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
-
A small drop of the neat this compound sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
The spectrum is recorded by accumulating a number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
| m/z | Relative Intensity (%) | Assignment |
| 150 | 20 | [M]⁺ (Molecular Ion) |
| 135 | 23 | [M - CH₃]⁺ |
| 121 | 21 | [M - CHO]⁺ |
| 107 | 39 | [M - C₃H₇]⁺ |
| 93 | 31 | [C₇H₉]⁺ |
| 79 | 60 | [C₆H₇]⁺ |
| 68 | 100 | [C₅H₈]⁺ (Base Peak) |
| 67 | 58 | [C₅H₇]⁺ |
| 39 | 34 | [C₃H₃]⁺ |
Experimental Protocol: Mass Spectrometry
The mass spectrum of this compound is typically obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.
-
Chromatographic Separation: The sample is vaporized and travels through a capillary column where it is separated from any impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at a standard energy of 70 eV is commonly used.[1]
-
Mass Analysis: The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion against its m/z value.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.
References
An In-depth Technical Guide to the Pharmacological and Biological Activities of L-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, is the principal component of the essential oil derived from Perilla frutescens. This comprehensive technical guide delves into the diverse pharmacological and biological activities of this compound, presenting a wealth of quantitative data, detailed experimental protocols, and elucidated signaling pathways. This document aims to serve as a critical resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Pharmacological Activities of this compound: A Quantitative Overview
This compound exhibits a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, neuroprotective, and insecticidal effects. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of its potency across different biological systems.
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cancer Cell Line | Assay | IC50 Value | Incubation Time | Citation |
| Perillaldehyde | K562 (Chronic Myeloid Leukemia) | MTT | 303.3 µM | 24 h | [1] |
| 188.7 µM | 48 h | [1] | |||
| 89.7 µM | 72 h | [1] | |||
| HCT116 (Colorectal Carcinoma) | CCK-8 | 239.4 µM | 24 h | [2] | |
| SW480 (Colorectal Carcinoma) | CCK-8 | 218.9 µM | 24 h | [2] | |
| Perillaldehyde 1,2-epoxide | HCT-116 (Colon Carcinoma) | MTT | 16.14 ± 1.86 µM | 72 h | |
| OVCAR-8 (Ovarian Adenocarcinoma) | MTT | 23.61 ± 1.13 µM | 72 h | ||
| SF-295 (Glioblastoma) | MTT | 21.99 ± 2.64 µM | 72 h | ||
| HL-60 (Promyelocytic Leukemia) | MTT | 9.70 ± 1.01 µM | 72 h |
Table 2: Anti-inflammatory and Antimicrobial Activities of this compound
| Activity | Target | Assay | Quantitative Data | Citation |
| Anti-inflammatory | TNF-α mRNA expression in RAW264.7 cells | RT-qPCR | IC50: 171.7 µM | |
| Antibacterial | Acinetobacter baumannii 5F1 | Broth Microdilution | MIC: 287.08 µg/mL |
Table 3: Other Biological Activities of this compound
| Activity | Model System | Assay | Key Findings | Citation |
| Antidepressant-like | Stress-induced depression-like model mice | Forced Swimming Test | Inhalation of 0.0965 and 0.965 mg/mouse/day for 9 days significantly shortened immobility duration. | |
| Antiviral | Tobacco Mosaic Virus (TMV) | Local Lesion Assay | 80.41% protection activity at 800 µg/mL. | |
| Antioxidant | In vitro chemical assays | DPPH, H2O2 scavenging, etc. | Showed significant antioxidant properties, comparable to ascorbic acid at higher concentrations. | |
| Neuroprotective | Vascular dementia rat model | Morris Water Maze | Improved learning and memory. | |
| Insecticidal | Tribolium castaneum and Lasioderma serricorne | Contact and Fumigant Toxicity | Exhibited significant insecticidal activity. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for replicating and building upon existing research.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., K562, HCT-116) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The cells are treated with these concentrations for specified durations (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of this compound.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in RAW264.7 Macrophages
This protocol details the measurement of the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS (1 µg/mL).
-
Incubation: The cells are then incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance at 540 nm is measured using a microplate reader.
-
-
Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated by comparing the this compound-treated groups with the LPS-only treated group.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A suspension of the test microorganism (e.g., Acinetobacter baumannii) is prepared in a sterile broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Anticancer Signaling Pathways of this compound
This compound has been shown to induce apoptosis and autophagy in cancer cells through multiple pathways. One of the key mechanisms involves the induction of ferroptosis, an iron-dependent form of programmed cell death. It also modulates the PI3K/AKT pathway, a critical regulator of cell growth and survival.
References
Unveiling L-Perillaldehyde: A Historical Account of its Discovery and Isolation
A deep dive into the early 20th-century discovery of L-Perillaldehyde, this technical guide illuminates the pioneering work of chemists in isolating and characterizing this significant monoterpenoid. Primarily sourced from the essential oil of Perilla frutescens, the journey of this compound from a natural curiosity to a well-defined chemical entity showcases the evolution of natural product chemistry.
This document details the historical context, the key scientific contributions, and the experimental methodologies that defined the initial understanding of this compound, providing valuable insights for researchers, scientists, and professionals in drug development.
Historical Context: The Dawn of Terpenoid Chemistry
The late 19th and early 20th centuries marked a golden age for the study of essential oils and their components. Pioneers like Otto Wallach laid the groundwork for systematic classification of terpenes, recognizing their common structural motifs. It was within this fervent period of chemical exploration that the essential oil of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine, came under scientific scrutiny.
The Seminal Discovery and Isolation
The first comprehensive investigation into the chemical constituents of Perilla oil, leading to the isolation of this compound, is credited to the German chemists F.W. Semmler and B. Zaar in 1911. Their work, meticulously documented in the renowned compendium "Die ätherischen Öle" by Gildemeister and Hoffmann, stands as the foundational reference for the discovery of this compound.
Their research identified a new aldehyde, which they named "perillaldehyde," as the principal component of the essential oil derived from Perilla frutescens. This discovery was a significant addition to the growing family of known terpenoids.
Experimental Protocols of the Era
The methodologies employed by Semmler and Zaar were characteristic of early 20th-century natural product chemistry, relying on classical wet chemistry techniques for extraction, purification, and characterization.
Extraction of Perilla Essential Oil
The primary method for obtaining the essential oil from the leaves and flowering tops of Perilla frutescens was steam distillation .
Experimental Protocol:
-
Plant Material: Freshly harvested or air-dried leaves and flowering tops of Perilla frutescens were used.
-
Apparatus: A large distillation flask equipped with a steam inlet, a condenser, and a collection vessel (such as a Florentine flask) was assembled.
-
Process:
-
The plant material was packed into the distillation flask.
-
Steam was passed through the plant material, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor was then passed through a condenser, where it cooled and liquefied.
-
In the collection vessel, the less dense, water-immiscible essential oil separated from the aqueous distillate (hydrosol), allowing for its collection.
-
Isolation and Purification of this compound
Following the extraction of the essential oil, the isolation of perillaldehyde (B36042) was achieved through the formation of a crystalline derivative, a common technique for purifying aldehydes and ketones at the time.
Experimental Protocol:
-
Bisulfite Adduct Formation:
-
The crude Perilla essential oil was agitated with a saturated solution of sodium bisulfite (NaHSO₃).
-
Perillaldehyde, being an aldehyde, reacted with the sodium bisulfite to form a solid, crystalline adduct. This reaction selectively separated the aldehyde from other non-aldehydic components of the essential oil.
-
-
Separation: The crystalline bisulfite adduct was separated from the remaining liquid oil by filtration.
-
Regeneration of the Aldehyde:
-
The purified bisulfite adduct was then treated with a strong alkali solution, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃).
-
This treatment regenerated the pure perillaldehyde, which was then separated from the aqueous solution.
-
-
Final Purification: The regenerated perillaldehyde was further purified by fractional distillation under reduced pressure to yield a compound with consistent physical properties.
Characterization of this compound
In the absence of modern spectroscopic techniques, the characterization of the newly isolated perillaldehyde relied on a combination of physical constant measurements and chemical derivatization.
| Property | Reported Value (circa 1911) |
| Boiling Point | 235-237 °C (at 760 mmHg) |
| Specific Gravity (at 15°C) | ~0.967 g/cm³ |
| Optical Rotation | Laevorotatory (-) |
Chemical Characterization:
-
Oxime Formation: Treatment with hydroxylamine (B1172632) hydrochloride yielded a crystalline oxime, confirming the presence of a carbonyl group.
-
Semicarbazone Formation: Reaction with semicarbazide (B1199961) hydrochloride produced a crystalline semicarbazone, further evidence of the aldehyde functionality.
-
Oxidation: Oxidation of perillaldehyde yielded perillic acid, indicating the conversion of the aldehyde group to a carboxylic acid.
Visualizing the Historical Workflow
The following diagrams illustrate the logical flow of the historical discovery and experimental processes.
Unlocking Novel Functions: An In-depth Technical Guide to L-Perillaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Perillaldehyde, a naturally occurring monoterpenoid aldehyde, has emerged as a promising scaffold in the development of novel bioactive compounds. Its inherent biological activities, coupled with a reactive aldehyde functional group, provide a versatile platform for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and material science. This technical guide delves into the exploration of this compound derivatives, providing a comprehensive overview of their synthesis, biological functions, and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new chemical entities.
Synthesis of this compound Derivatives
The chemical reactivity of the aldehyde group in this compound allows for a variety of chemical transformations, leading to the generation of diverse derivatives. Key classes of derivatives that have been explored include hydrazides, benzodiazepines, benzimidazoles, and Schiff bases.
Hydrazide Derivatives
Hydrazide-containing derivatives of this compound have demonstrated significant antifungal properties. The synthesis typically involves a two-step process:
Experimental Protocol: Synthesis of Hydrazide Derivatives
-
Oxidation of this compound: this compound is first oxidized to (S)-4-(prop-1-en-2-yl)cyclohex-1-enecarboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired hydrazine (B178648) hydrate (B1144303) in the presence of a coupling agent such as ethyl carbodiimide (B86325) (EDCI) to yield the final hydrazide derivative.
Benzodiazepine, Benzimidazole (B57391), and Schiff Base Derivatives
The condensation reaction of this compound with various binucleophilic reagents is a common strategy to synthesize heterocyclic derivatives.
-
Benzodiazepine Derivatives: These are typically synthesized through the reaction of this compound with o-phenylenediamines.
-
Benzimidazole Derivatives: The reaction of this compound with o-phenylenediamine (B120857) in the presence of an oxidizing agent can yield benzimidazole derivatives.
-
Schiff Base Derivatives: These are readily formed by the condensation of this compound with primary amines.
While general protocols for the synthesis of these derivatives from aldehydes are established, specific detailed procedures for this compound are an active area of research.
Novel Functions and Biological Activities
Derivatives of this compound have exhibited a wide spectrum of biological activities, with antifungal and cytotoxic effects being the most prominent.
Antifungal Activity
Hydrazide derivatives of this compound have shown potent antifungal activity against a range of plant pathogenic fungi.[1][2][3][4]
Table 1: Antifungal Activity of this compound Hydrazide Derivatives
| Compound | Target Fungus | EC50 (µg/mL) | Reference |
| C4 | Rhizoctonia solani | 0.260 | [1] |
| C4 | Fusarium graminearum | 0.480 | |
| C4 | Sclerotinia sclerotiorum | 0.240 | |
| C4 | Valsa mali | 0.512 | |
| C3 | Valsa mali | 0.355 | |
| C13 | Valsa mali | 0.195 |
Experimental Protocol: In Vitro Antifungal Assay
The antifungal activity is typically evaluated using a mycelial growth inhibition assay.
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial plug of the target fungus is placed at the center of the PDA plate.
-
Incubation: The plates are incubated at a suitable temperature until the mycelial growth in the control plate reaches the edge.
-
Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control. The EC50 value is then determined from the dose-response curve.
Cytotoxic Activity
Certain derivatives of this compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 2: Cytotoxic Activity of this compound Derivatives
| Derivative | Cell Line | IC50 (µM) | Reference |
| (-)-Perillaldehyde 8,9-epoxide | OVCAR-8 | 1.75 (µg/mL) | |
| (-)-Perillaldehyde 8,9-epoxide | HCT-116 | 1.03 (µg/mL) | |
| Perillaldehyde 1,2-epoxide | HL-60 | 9.70 | |
| Perillaldehyde 1,2-epoxide | OVCAR-8 | 16.14 | |
| Perillaldehyde 1,2-epoxide | SF-295 | 21.99 | |
| Perillaldehyde 1,2-epoxide | HCT-116 | 23.61 |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Mechanisms of Action
The biological activities of this compound and its derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Inhibition of Succinate (B1194679) Dehydrogenase (SDH)
A key mechanism of antifungal action for some hydrazide derivatives is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. Inhibition of SDH disrupts cellular respiration, leading to fungal cell death.
Caption: Inhibition of Succinate Dehydrogenase by this compound Derivatives.
Modulation of NRF2/HO-1 and AHR Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cellular stress response and inflammation. It can activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a master regulator of antioxidant responses, leading to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1). Additionally, it can inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which is involved in xenobiotic metabolism and inflammatory responses.
Caption: Modulation of NRF2 and AHR Signaling Pathways by this compound.
Characterization of this compound Derivatives
The structural elucidation of newly synthesized derivatives is crucial for understanding their structure-activity relationships. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure and stereochemistry of the derivatives.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
Table 3: 1H NMR Spectral Data of this compound
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-1 | 9.44 | s | - |
| H-2 | 6.75 | m | - |
| H-6 | 4.73 | s | - |
| H-6' | 4.71 | s | - |
| H-7 | 1.73 | s | - |
Note: This is a representative table. Specific data for derivatives should be acquired and tabulated.
Conclusion and Future Directions
The exploration of this compound derivatives has unveiled a rich landscape of bioactive molecules with significant potential. The antifungal and cytotoxic activities, coupled with an understanding of their mechanisms of action, provide a strong foundation for further research and development. Future efforts should focus on:
-
Expansion of the Derivative Library: Synthesizing a wider range of derivatives, including benzodiazepines, benzimidazoles, and Schiff bases, with detailed protocols and characterization.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for a broader range of derivatives.
-
In Vivo Efficacy and Safety Profiling: Evaluating the most promising candidates in preclinical models to assess their therapeutic potential and safety.
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold to optimize potency and selectivity.
This in-depth technical guide serves as a catalyst for continued innovation in the field, encouraging the scientific community to further unlock the potential of this compound and its derivatives for the betterment of human health and agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing this compound Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antifungal Activity Evaluation of Novel Hydrazide-Containing this compound Derivatives as Potential Fungicides. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of L-Perillaldehyde Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico modeling of L-Perillaldehyde's interactions with its potential biological targets. This compound, a naturally occurring monoterpenoid aldehyde found in the essential oils of various plants, has garnered significant interest for its diverse pharmacological activities. Understanding its receptor binding profile is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
This document summarizes the current knowledge on this compound's target receptors, presents available quantitative binding data, and offers detailed protocols for in silico investigation. Furthermore, it visualizes the key signaling pathways modulated by this compound to provide a comprehensive understanding of its cellular effects.
Potential Receptors and Quantitative Binding Data
This compound has been shown to interact with a range of receptors, primarily from the Transient Receptor Potential (TRP) channel and Olfactory Receptor (OR) families. It is also known to modulate key signaling pathways involved in cellular stress and xenobiotic metabolism.
| Target Receptor/Pathway | Receptor Family/Type | This compound Activity | Quantitative Data (Value) | Quantitative Data (Unit) | Reference |
| TRPA1 | Ion Channel | Agonist | EC50: 160.5 | µM | [1] |
| Olfactory Receptors (e.g., OR1A1) | G-Protein Coupled Receptor | Putative Agonist | Data not available | - | [2][3] |
| TRPV1 | Ion Channel | Putative Agonist | Data not available | - | [4][5] |
| NRF2 Signaling Pathway | Transcription Factor Pathway | Activator | Data not available | - | |
| AHR Signaling Pathway | Transcription Factor Pathway | Inhibitor | Data not available | - |
Signaling Pathways
This compound has been demonstrated to modulate the NRF2 antioxidant response pathway and inhibit the Aryl Hydrocarbon Receptor (AHR) signaling pathway. Understanding these pathways is critical to comprehending the cellular impact of this compound.
NRF2 Signaling Pathway Activation by this compound
Under basal conditions, the transcription factor NRF2 is kept in the cytoplasm by its inhibitor KEAP1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by activators like this compound, conformational changes in KEAP1 lead to the release of NRF2. NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This leads to the transcription of a battery of cytoprotective genes, including Heme Oxygenase 1 (HO-1).
AHR Signaling Pathway Inhibition by this compound
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor. In its inactive state, it resides in the cytoplasm in a complex with chaperone proteins. Upon binding of an agonist (e.g., benzo[a]pyrene), the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs), leading to the transcription of target genes like CYP1A1. This compound has been shown to inhibit the nuclear translocation of AHR induced by agonists.
Experimental Protocols for In Silico Modeling
The following sections provide detailed methodologies for the in silico investigation of this compound's interaction with its target receptors. These protocols are based on established practices in computational drug discovery.
Homology Modeling of Target Receptors
For receptors where no experimental structure is available, such as most olfactory receptors, homology modeling is a crucial first step.
Objective: To build a 3D model of the target receptor based on the known structure of a homologous protein (template).
Recommended Software: MODELLER
Protocol:
-
Template Selection:
-
Obtain the amino acid sequence of the target receptor (e.g., human OR1A1) from a protein database like UniProt.
-
Perform a BLAST search against the Protein Data Bank (PDB) to identify suitable templates with the highest sequence identity, particularly in the transmembrane domains for GPCRs. For ORs, rhodopsin and other GPCR structures are commonly used templates.
-
-
Sequence Alignment:
-
Perform a sequence alignment of the target and template sequences. This is a critical step, and manual refinement of the alignment, especially in loop regions, may be necessary.
-
-
Model Building:
-
Use the model class in MODELLER to generate multiple 3D models based on the alignment.
-
The script will typically involve reading the alignment file and the template PDB file, and then generating a specified number of models.
-
-
Model Evaluation and Refinement:
-
Evaluate the quality of the generated models using tools like DOPE (Discrete Optimized Protein Energy) score provided by MODELLER, and by checking stereochemical quality using programs like PROCHECK.
-
Select the model with the best scores for further studies. Loop refinement for non-conserved loop regions can be performed to improve model accuracy.
-
References
- 1. longdom.org [longdom.org]
- 2. Structural determinants of a conserved enantiomer-selective carvone binding pocket in the human odorant receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 5. Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of L-Perillaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis and purification of L-Perillaldehyde, a monoterpenoid of significant interest for its characteristic aroma and potential therapeutic applications. The following sections outline methodologies for both chemical synthesis and subsequent purification to achieve high-purity this compound suitable for research and development purposes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful synthesis and purification.
| Property | Value | Reference |
| Molecular Formula | C10H14O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless to pale yellowish oily liquid | [2] |
| Odor | Powerful, fatty-spicy, oily-herbaceous | [3] |
| Boiling Point | 238-240 °C at 760 mmHg; 104-105 °C at 10 mmHg | [4] |
| Melting Point | < 25 °C | |
| Density | 0.967 g/mL at 20 °C | |
| Refractive Index | 1.504-1.513 at 20 °C | |
| Solubility | Insoluble in water; soluble in ethanol, ethyl acetate (B1210297), chloroform, benzene, and oils. |
Synthesis of this compound
This compound can be obtained from natural sources or synthesized chemically. This section details a common and effective chemo-enzymatic synthesis approach starting from (R)-limonene oxides.
Chemo-enzymatic Synthesis from (R)-Limonene Oxides
This method involves the rearrangement of (R)-limonene oxides to a mixture of alcohols, followed by the selective enzymatic oxidation of (R)-perillyl alcohol to (R)-perillaldehyde.
Experimental Protocol:
Step 1: Rearrangement of (R)-Limonene Oxides
-
To a solution of (R)-limonene oxides (16.0 g, 105.2 mmol, trans/cis 56:44) in toluene (B28343) (100 mL), slowly add aluminum isopropoxide (Al(O-i-Pr)3) (1.08 g, 5.26 mmol) at 30-35 °C.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, quench the reaction with a 25% acetic acid solution.
-
Separate the organic phase, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain a residue containing a mixture of alcohols, including (R)-perillyl alcohol.
Step 2: Enzymatic Oxidation of (R)-Perillyl Alcohol
-
Prepare a reaction mixture containing 50 mM of the alcohol mixture from Step 1, 5% v/v acetone, and 420 µM NAD+ in a potassium phosphate (B84403) buffer (50 mM, pH 8.0).
-
Initiate the reaction by adding a cell-free extract of a recombinant alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) (30% v/v, 10.9 U/mL).
-
Incubate the reaction at 30 °C for 24 hours. The reaction progress can be monitored by TLC or GC. This process selectively oxidizes the primary (R)-perillyl alcohol to (R)-perillaldehyde.
Quantitative Data for Synthesis:
| Parameter | Value | Reference |
| Starting Material | (R)-Limonene Oxides | |
| Key Reagents | Al(O-i-Pr)3, ADH-hT, NAD+, Acetone | |
| Reaction Time | Rearrangement: 3 hours; Oxidation: 24 hours | |
| Temperature | Rearrangement: Reflux; Oxidation: 30 °C | |
| Yield (isolated) | 22% (from limonene (B3431351) oxides) | |
| Purity (enantiomeric excess) | 98% ee |
Purification of this compound
The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, byproducts, and solvents. The choice of purification method depends on the scale of the synthesis and the desired final purity.
Fractional Distillation under Reduced Pressure
Fractional distillation is a suitable method for purifying this compound on a larger scale, taking advantage of its relatively high boiling point.
Experimental Protocol:
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Connect the apparatus to a vacuum pump and gradually reduce the pressure.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature until the this compound begins to distill. The boiling point will be significantly lower under reduced pressure (e.g., 104-105 °C at 10 mmHg).
-
Collect the fraction that distills at a constant temperature, which corresponds to pure this compound. Discard the initial lower-boiling fractions and the higher-boiling residue.
-
Monitor the purity of the collected fractions using GC or HPLC.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity on a smaller scale, preparative HPLC is the method of choice.
Experimental Protocol:
-
Dissolve the crude this compound in a suitable solvent that is miscible with the mobile phase (e.g., ethanol).
-
Set up a preparative HPLC system with a suitable column (e.g., a silica (B1680970) gel or reversed-phase column).
-
Develop an appropriate mobile phase system (e.g., a hexane/ethyl acetate gradient for normal phase or an acetonitrile/water gradient for reversed phase) to achieve good separation of this compound from impurities, as determined by analytical HPLC.
-
Inject the sample onto the preparative column.
-
Monitor the elution of compounds using a UV detector.
-
Collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
Experimental Workflow and Logic
The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Quantification of L-Perillaldehyde
These application notes provide detailed methodologies for the quantitative analysis of L-Perillaldehyde, a key volatile compound found in various plants, notably in the essential oil of Perilla frutescens. The following protocols are intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Introduction
This compound (4-(1-methylethenyl)-1-cyclohexene-1-carboxaldehyde) is a monoterpenoid aldehyde that is the primary component responsible for the characteristic aroma of Perilla. It is of significant interest due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antidepressant-like effects. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts, quality control of essential oils, and in pharmacokinetic and pharmacodynamic studies. This document outlines validated analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the reliable quantification of this compound.
General Sample Preparation: Extraction of Essential Oil from Perilla frutescens
A common method for the extraction of this compound from plant material, such as the leaves of Perilla frutescens, is hydrodistillation.
Protocol:
-
Air-dry the fresh leaves of Perilla frutescens in the shade to preserve the volatile components.
-
Grind the dried leaves into a fine powder.
-
Place a known quantity of the powdered leaves (e.g., 100 g) into a round-bottom flask.
-
Add distilled water to the flask, typically at a ratio of 1:5 to 1:10 (w/v) of plant material to water.
-
Connect the flask to a Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for a recommended period of 3 hours.
-
The collected essential oil can then be dried over anhydrous sodium sulfate.
-
Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.
Analytical Techniques
Two primary analytical techniques are detailed below for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section provides a protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and water with 0.1% formic acid (B). A suggested starting point for method development is a linear gradient.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: Determined by the UV spectrum of this compound (a starting wavelength of 230-240 nm is recommended).
-
Injection Volume: 10 µL.[1]
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
Sample Preparation:
-
Accurately weigh a known amount of the essential oil and dissolve it in the initial mobile phase composition or a suitable solvent like methanol to a known volume.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.998 | [2] |
| Limit of Quantification (LOQ) | 13.58 – 16.40 µg/mL | |
| Accuracy (Recovery %) | 80.23–115.41 % | |
| Intra-day Precision (%RSD) | ≤ 12.03 % | |
| Inter-day Precision (%RSD) | ≤ 11.34 % |
Note: The quantitative data presented is representative of a validated HPLC method for similar compounds and should be established for this specific method.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile compounds like this compound in complex mixtures such as essential oils.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-400 amu.
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to various concentrations.
Sample Preparation:
-
Dilute the essential oil sample in a volatile solvent like hexane or ethyl acetate to a concentration that falls within the calibration range.
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve. The percentage of this compound in the essential oil can be calculated using the area normalization method.
Quantitative Data Summary (GC-MS)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | |
| Accuracy (Recovery %) | 98.3–101.60 % | |
| Intra-day Precision (%RSD) | ≤ 2.56 % | |
| Inter-day Precision (%RSD) | ≤ 2.56 % | |
| This compound Content in P. frutescens | 7.01% - 82.12% |
Note: The quantitative data for validation parameters is based on a validated GC-MS method for similar compounds. The this compound content is from an analysis of different Perilla frutescens accessions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from plant material.
Alternative Quantification Method: ¹H-qNMR with HPLC-PDA/VWD
An alternative and highly accurate method for the quantification of this compound, especially when a certified analytical standard is unstable or unavailable, involves the use of ¹H-quantitative Nuclear Magnetic Resonance (¹H-qNMR) in combination with HPLC with a photodiode array (PDA) or variable-wavelength detector (VWD).
This method relies on determining the relative molar sensitivity (RMS) of this compound to a stable, inexpensive, and readily available reference compound, such as diphenyl sulfone. The exact molar ratio of this compound to the reference compound is determined by ¹H-qNMR. This ratio is then used to correct the response ratio obtained from HPLC-PDA/VWD analysis, allowing for accurate quantification without the need for a this compound standard for generating a calibration curve.
References
Application Notes and Protocols for the Analysis of L-Perillaldehyde by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-Perillaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability testing, and research and development in the pharmaceutical and related industries.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique suitable for the analysis of this compound, particularly for non-volatile and thermally labile samples. A reverse-phase method is commonly employed for the separation and quantification of this compound.
Quantitative Data Summary
| Parameter | HPLC Method 1 | Stability-Indicating HPLC Method |
| Analyte | This compound | This compound and its degradation products |
| Linearity (R²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | Analyte dependent | 0.006% (of a related compound)[1] |
| Limit of Quantification (LOQ) | Analyte dependent | Not explicitly stated for perillaldehyde |
| Accuracy (% Recovery) | Typically 98-102% | 96.8% to 99.1% (for a related compound)[1] |
Experimental Protocol: HPLC Analysis of this compound
This protocol outlines a general method for the analysis of this compound. Method validation and optimization are recommended for specific sample matrices.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., Newcrom R1) is a suitable choice.[2]
2. Reagents and Standards:
-
Mobile Phase: Acetonitrile (B52724) (MeCN) and water are common mobile phase components.[2] Phosphoric acid or formic acid can be added as a modifier. For MS compatibility, formic acid is preferred.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create calibration standards.
3. Chromatographic Conditions:
-
Mobile Phase Composition: A typical starting point is a gradient or isocratic elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 25 - 45°C.
-
Injection Volume: 10 - 20 µL.
-
Detection Wavelength: Determined by the UV spectrum of this compound, typically around 230-240 nm.
4. Sample Preparation:
-
Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibration range.
-
Herbal Extracts: Extract the plant material with an appropriate solvent (e.g., methanol or ethanol), followed by filtration through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Stability-Indicating HPLC Method
For drug development and stability studies, a stability-indicating method is crucial to separate this compound from its potential degradation products. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, and light) should be performed to develop and validate such a method.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity. It is particularly useful for analyzing complex mixtures such as essential oils.
Quantitative Data Summary
| Parameter | GC-MS Method 1 (General Terpenoid) | GC-MS Method 2 (Headspace) |
| Analyte | This compound | This compound |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | Analyte dependent, often in the low ng/mL range | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent |
| Accuracy (% Recovery) | 98.3 – 101.60% | 75–103% |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the GC-MS analysis of this compound.
1. Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS).
2. Carrier Gas and Inlet Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet: Split/splitless injector. For trace analysis, splitless mode is preferred.
-
Injector Temperature: 250 - 280°C.
3. Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5-10°C/min.
-
Ramp 2: Increase to 280-320°C at a rate of 10-20°C/min and hold for a few minutes.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-500 amu.
5. Sample Preparation:
-
Liquid Injection: Dilute the sample in a volatile organic solvent like hexane (B92381) or methanol.
-
Headspace Injection: For volatile analysis from solid or liquid matrices, headspace sampling can be employed to minimize matrix effects.
6. Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with a reference standard or a library (e.g., NIST).
-
For quantification, use an internal standard and create a calibration curve. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and selectivity.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Logical relationship in this compound analysis.
References
Application Notes: L-Perillaldehyde as a Chiral Synthon in Organic Chemistry
Introduction
L-Perillaldehyde, a naturally occurring monoterpene aldehyde, is a versatile and valuable chiral synthon in asymmetric synthesis.[1][2][3] Its inherent chirality, derived from the (S)-configuration at the C4 position of the cyclohexene (B86901) ring, makes it an attractive starting material for the stereoselective synthesis of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and fragrances.[4] This document provides an overview of the applications of this compound in organic chemistry, complete with detailed experimental protocols and quantitative data to guide researchers in its effective utilization.
Key Applications
The reactivity of the aldehyde group, the double bond within the ring, and the isopropenyl group allows for a variety of chemical transformations, leading to the synthesis of diverse chiral building blocks.
-
Synthesis of Chiral Aminodiols: this compound can be converted to chiral aminodiols, which are important catalysts and building blocks in medicinal chemistry.[5]
-
Synthesis of Chiral β-Amino Acids: Through conjugate addition reactions, this compound serves as a precursor for the synthesis of novel, limonene-based chiral β-amino acid derivatives. These are valuable components for the creation of β-peptides and other biologically active molecules.
-
Enantioselective Synthesis of Other Chiral Building Blocks: this compound is a starting material for the enantioselective preparation of other useful chiral synthons like (R)-(+)-isocarvone.
-
Derivatives with Biological Activity: Derivatives of this compound have shown potential as cytotoxic and antileishmanial agents.
Experimental Protocols and Data
This section details the experimental procedures for key transformations starting from this compound.
Synthesis of Chiral Aminodiols via Reductive Amination
Chiral aminodiols can be synthesized from (-)-8,9-dihydroperillaldehyde, which is obtained from this compound. The process involves reductive amination followed by Boc protection and dihydroxylation.
Experimental Workflow:
Caption: Synthesis of aminodiols from this compound.
Protocol: Reductive Amination of Dihydroperillaldehyde
-
Hydrogenation of this compound: this compound is reduced using a Pt/C catalyst in an n-hexane/EtOAc solvent system to obtain (-)-8,9-dihydroperillaldehyde. The reaction progress is monitored by 1H-NMR.
-
Reductive Amination: To a solution of (-)-8,9-dihydroperillaldehyde in dry ethanol, add 1.05 equivalents of the desired amine (e.g., benzylamine). Stir the mixture at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture and add 3 equivalents of sodium borohydride (B1222165) (NaBH4) portion-wise. Stir at room temperature for 2 hours.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purification: Purify the resulting allylamine (B125299) by column chromatography.
Quantitative Data: Reductive Amination and Subsequent Steps
| Amine (R-NH2) | Product | Yield (Reductive Amination) | Yield (Boc Protection) | Yield (Dihydroxylation) | Diastereomeric Ratio (syn:anti) |
| Benzylamine | 5a | 86% | 95% | 48% | 1:1 |
| (S)-Phenylethylamine | 5b | 66% | 90% | 25% | 1:1 |
| (R)-Phenylethylamine | 5c | 75% | 92% | 30% | 1:1 |
Synthesis of Chiral β-Amino Acid Derivatives via Michael Addition
This compound can be converted to α,β-unsaturated esters, which then undergo a stereoselective Michael addition of lithium amides to yield chiral β-amino acid derivatives.
Reaction Scheme:
Caption: Synthesis of β-amino esters from this compound.
Protocol: Michael Addition to tert-Butyl Perillate (B1240657)
-
Oxidation to Perillic Acid: Oxidize this compound (1) with sodium chlorite (B76162) (NaClO2) and 2-methyl-2-butene in a tert-butanol (B103910)/water mixture buffered with sodium dihydrogen phosphate (B84403) (NaH2PO4) to yield perillic acid (2).
-
Esterification: Convert perillic acid (2) to tert-butyl perillate (3) using trifluoroacetic anhydride (B1165640) and tert-butanol in dry toluene (B28343) at room temperature.
-
Michael Addition:
-
Prepare the lithium amide in situ by reacting the corresponding amine (e.g., dibenzylamine (B1670424) or (R)-N-benzyl-N-α-methylbenzylamine) with n-butyllithium in dry THF at low temperature.
-
Add a solution of tert-butyl perillate (3) in dry THF to the lithium amide solution at -78 °C.
-
Stir the reaction mixture for 6 hours at -78 °C.
-
Quench the reaction with aqueous ammonium (B1175870) chloride (NH4Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
-
Purification: Separate the diastereomeric products by column chromatography.
Quantitative Data: Michael Addition of Lithium Amides to tert-Butyl Perillate
| Lithium Amide | Product | Total Yield | Diastereomeric Ratio (A:B:C:D) |
| Lithium dibenzylamide | 7 | Moderate | 76:17:6:1 |
| Lithium (R)-N-benzyl-N-α-methylbenzylamide | 11 | 88% | Single diastereomer |
Enantioselective Synthesis of (R)-(+)-Isocarvone
This compound can be used as a starting material for the multi-step enantioselective synthesis of (R)-(+)-isocarvone.
Experimental Workflow:
References
- 1. Stereoselective synthesis of perillaldehyde-based chiral β-amino acid derivatives through conjugate addition of lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Perillaldehyde | C10H14O | CID 16441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Perillaldehyde-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the biological activities of L-Perillaldehyde (PAE) and detailed protocols for the preparation of this compound-based formulations and for conducting key experiments to evaluate its therapeutic potential.
Introduction
This compound is a natural monoterpenoid aldehyde found in the essential oil of Perilla frutescens.[1] It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial activities.[2][3] This document outlines methods for the formulation of this compound for research purposes and provides detailed protocols for investigating its biological effects.
Data Presentation
Table 1: Anticancer Activity of this compound and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound 1,2-epoxide | HL-60 (Leukemia) | MTT | 9.70 ± 1.01 | |
| This compound 1,2-epoxide | HCT-116 (Colon Carcinoma) | MTT | 16.14 ± 1.86 | |
| This compound 1,2-epoxide | SF-295 (Glioblastoma) | MTT | 21.99 ± 2.64 | |
| This compound 1,2-epoxide | OVCAR-8 (Ovarian Cancer) | MTT | 23.61 ± 1.13 | |
| This compound | SHSY5Y (Neuroblastoma) | MTT | 0.28 mM | |
| This compound | DLD-1 (Colorectal Adenocarcinoma) | MTT | 0.35 mM | |
| This compound | Jurkat (T-cell Leukemia) | Cell Permeability | 0.21 mM | |
| This compound | HL-60 (Promyelocytic Leukemia) | Cell Permeability | 0.15 mM |
Table 2: In Vivo Antitumor Activity of this compound Derivatives
| Compound | Animal Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound 1,2-epoxide | Sarcoma 180-bearing mice | 100 mg/kg/day (i.p.) | 33.4% | |
| This compound 1,2-epoxide | Sarcoma 180-bearing mice | 200 mg/kg/day (i.p.) | 56.4% | |
| This compound 8,9-epoxide | Sarcoma 180-bearing mice | 100 mg/kg/day (i.p.) | 38.4% | |
| This compound 8,9-epoxide | Sarcoma 180-bearing mice | 200 mg/kg/day (i.p.) | 58.7% |
Table 3: Anti-Inflammatory and Neuroprotective Effects of this compound
| Activity | Model | Key Findings | Reference |
| Anti-inflammatory | DSS-induced colitis mouse model | 100 mg/kg dosage mitigated colon damage by 35.3% and suppressed TNF-α mRNA levels by 60.6%. | |
| Neuroprotective | Vascular dementia rat model | Improved learning and memory, increased neuron number and dendrite length in the hippocampus. | |
| Antidepressant-like | Stress-induced depression-like model mice | Inhalation of 0.0965 and 0.965 mg/mouse/day significantly shortened immobility duration. |
Table 4: Antioxidant and Antimicrobial Activity of this compound
| Activity | Assay/Organism | Results | Reference |
| Antioxidant | DPPH radical scavenging | Activity observed, though comparatively lower than ascorbic acid. | |
| Antioxidant | Hydrogen peroxide scavenging | Demonstrated scavenging ability. | |
| Antimicrobial | Acinetobacter baumannii 5F1 | MIC: 287.08 µg/mL | |
| Antiviral | Tobacco Mosaic Virus (TMV) | 80.41% protection activity at 800 µg/mL. |
Experimental Protocols
Formulation Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method for loading perillaldehyde (B36042) 1,2-epoxide into cationic SLNs.
Materials:
-
This compound
-
Glycerol (B35011) behenate (B1239552) (Compritol® 888 ATO)
-
Poloxamer 188
-
Cetyltrimethylammonium bromide (CTAB)
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Beakers
-
Stirring plate and stir bars
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of glycerol behenate (e.g., 5% w/v) and place it in a beaker.
-
Melt the glycerol behenate by heating it in a water bath to approximately 80°C.
-
Once melted, add this compound (e.g., 0.5% w/w of the final formulation) to the molten lipid and stir until a homogenous mixture is obtained.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, prepare an aqueous solution containing Poloxamer 188 (e.g., 0.25% w/v) and CTAB (e.g., 0.5% w/v) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase (approximately 80°C) with continuous stirring.
-
-
Homogenization:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous high-shear homogenization (e.g., 8000 rpm) for 10 minutes to form a coarse emulsion.
-
Transfer the coarse emulsion to a cold water bath (approximately 4°C) and continue homogenization for another 5 minutes to allow for the solidification of the lipid nanoparticles.
-
-
Storage:
-
Transfer the resulting SLN dispersion into appropriate containers and store at 4°C for further characterization and use.
-
Protocol 2: Preparation of this compound/Hydroxypropyl-γ-Cyclodextrin (HPγCD) Inclusion Complex
This protocol is based on the principle of forming inclusion complexes to enhance the solubility and stability of guest molecules like this compound.
Materials:
-
This compound
-
Hydroxypropyl-γ-cyclodextrin (HPγCD)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Beakers
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Dissolution of HPγCD:
-
Dissolve a specific molar ratio of HPγCD (e.g., 1:1 with this compound) in a mixture of deionized water and ethanol (e.g., 1:1 v/v) with gentle heating and stirring until a clear solution is obtained.
-
-
Addition of this compound:
-
Dissolve this compound in a small amount of ethanol.
-
Slowly add the this compound solution dropwise to the HPγCD solution under continuous stirring.
-
-
Complexation:
-
Seal the flask and stir the mixture at a constant temperature (e.g., 40-50°C) for a specified period (e.g., 24 hours) to facilitate the formation of the inclusion complex.
-
-
Solvent Removal:
-
Remove the ethanol from the solution using a rotary evaporator under reduced pressure.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound/HPγCD inclusion complex.
-
-
Storage:
-
Store the powdered inclusion complex in a desiccator at room temperature, protected from light and moisture.
-
Biological Assays
Protocol 3: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL-60, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol 4: Western Blot for Protein Expression Analysis
This protocol describes the detection of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-JNK, NF-κB, Nrf2, p-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Protocol 5: Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
Visualization of Signaling Pathways
Diagram 1: this compound's Anti-inflammatory Signaling
Caption: this compound's anti-inflammatory action via JNK activation.
Diagram 2: this compound's Neuroprotective and Antioxidant Signaling
References
- 1. Inhibition of Colorectal Cancer by Perillaldehyde Through Targeting SRD5A1 to Induce Autophagy via the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Colorectal Cancer by Perillaldehyde Through Targeting SRD5A1 to Induce Autophagy via the PI3K/AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Experimental Design for in vivo Studies with L-Perillaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Perillaldehyde (PAH), a natural monoterpenoid found in the essential oil of Perilla frutescens, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2] Preclinical in vivo studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. This document provides detailed application notes and standardized protocols for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in these key areas. The provided methodologies aim to ensure reproducibility and facilitate the generation of robust and comparable data for drug development professionals.
Pharmacological Profile of this compound
This compound exhibits a range of biological effects, making it a promising candidate for therapeutic development. It is generally recognized as safe (GRAS); however, high doses may be associated with minor adverse effects.[2] Studies have shown no in vivo mutagenic potential at doses up to 1000 mg/kg/day in mice.[3]
Key Biological Activities:
-
Anti-inflammatory Effects: this compound has demonstrated anti-inflammatory properties, suggesting its potential in treating inflammatory conditions.[2]
-
Anti-cancer Activity: In vivo studies have shown that this compound can inhibit tumor growth.
-
Neuroprotective Effects: Research indicates that this compound can improve cognitive function in models of vascular dementia.
-
Antioxidant Properties: this compound exhibits antioxidant effects, primarily through the activation of the NRF2/HO-1 signaling pathway.
-
Antidepressant-like Activity: Inhalation of this compound has been shown to have antidepressant-like effects in animal models.
Data Presentation: Summary of Quantitative in vivo Data
The following tables summarize key quantitative data from in vivo studies with this compound and its derivatives.
Table 1: Anti-cancer Efficacy of this compound and its Derivatives
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Tumor Growth Inhibition Rate | Reference |
| This compound | BALB/c nude mice | Gastric Cancer (MFC cells) | 50 mg/kg | Intragastric | Not specified, but significant | |
| This compound | BALB/c nude mice | Gastric Cancer (MFC cells) | 100 mg/kg | Intragastric | Not specified, but significant | |
| Perillaldehyde 8,9-epoxide | Mice | Sarcoma 180 | 100 mg/kg/day | Intraperitoneal | 38.4% | |
| Perillaldehyde 8,9-epoxide | Mice | Sarcoma 180 | 200 mg/kg/day | Intraperitoneal | 58.7% |
Table 2: Anti-inflammatory Activity of this compound
| Animal Model | Inflammation Model | Dosage | Administration Route | Key Findings | Reference |
| Mice | Dextran sulfate (B86663) sodium (DSS)-induced colitis | 100 mg/kg | Oral | 35.3% mitigation of colon damage; 60.6% mitigation of TNF-α mRNA levels |
Table 3: Neuroprotective Effects of this compound
| Animal Model | Neurological Model | Treatment | Dosage | Administration Route | Key Cognitive Improvement | Reference | | --- | --- | --- | --- | --- | --- | | Rats | Vascular Dementia (2-vessel occlusion) | this compound | 150 mg/kg | Not specified | Significantly improved learning and memory ability | |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the therapeutic potential of this compound.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating acute inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Male Wistar rats (180-220 g)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (e.g., 50, 100, 200 mg/kg)
-
Positive Control (Indomethacin)
-
-
Drug Administration: Administer this compound, vehicle, or indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the vascular dementia model in rats.
Signaling Pathways Modulated by this compound
NRF2/HO-1 Antioxidant Pathway
This compound exerts its antioxidant effects by activating the NRF2/HO-1 pathway. Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1).
NRF2/HO-1 Signaling Pathway
Caption: this compound activates the NRF2/HO-1 antioxidant pathway.
TRPM2/NMDAR Neuroprotective Pathway
The neuroprotective effects of this compound in vascular dementia are mediated by the inhibition of the TRPM2 channel and subsequent activation of the NMDAR signaling pathway. In pathological conditions like ischemia, overactivation of TRPM2 channels leads to excessive calcium influx and neuronal damage. By inhibiting TRPM2, this compound reduces this calcium overload. This, in turn, can lead to the activation of pro-survival signaling downstream of NMDA receptors, contributing to neuroprotection.
TRPM2/NMDAR Signaling Pathway in Neuroprotection
Caption: this compound's neuroprotective mechanism via TRPM2/NMDAR pathway.
References
L-Perillaldehyde: Application Notes and Protocols for Botanical Insecticide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Perillaldehyde, a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Lamiaceae family, such as Perilla frutescens, is emerging as a promising candidate for the development of botanical insecticides.[1][2] Its insecticidal properties, including contact and fumigant toxicity, as well as repellent effects, make it a subject of significant interest for pest management strategies.[3] This document provides detailed application notes and experimental protocols for researchers investigating the insecticidal potential of this compound.
Efficacy of this compound as an Insecticide
This compound has demonstrated a range of insecticidal activities against various insect pests. Its efficacy is typically evaluated through bioassays that determine lethal concentrations (LC50), lethal doses (LD50), and repellent effects. The following tables summarize quantitative data from various studies, showcasing its potential as a broad-spectrum botanical insecticide.
Table 1: Contact and Fumigant Toxicity of this compound against Stored Product Pests
| Insect Species | Bioassay Type | Concentration/Dose | Exposure Time (h) | Mortality (%) | LC50/LD50 | Reference |
| Sitophilus zeamais | Fumigant | 15.6 µL/L air | 24 | - | 10.2 µL/L air | [3] |
| Lasioderma serricorne | Fumigant | 10 µL/L air | 48 | - | 6.8 µL/L air | [3] |
| Tribolium castaneum | Contact | - | 24 | - | 49.23 µ g/adult | |
| Lasioderma serricorne | Contact | - | 24 | - | 35.14 µ g/adult |
Table 2: Larvicidal and Ovicidal Activity of Perilla frutescens Essential Oil (high in this compound) against Mosquitoes
| Insect Species | Bioassay Type | Concentration (mg/L) | Exposure Time (h) | Mortality (%) | LC50 (mg/L) | Reference |
| Culex pipiens pallens | Larvicidal | 65 | 24 | 100 | 45 | |
| Culex pipiens pallens | Ovicidal | 120 | - | 98 | - |
Table 3: Repellent Activity of Perilla frutescens Essential Oil against Stored Product Pests
| Insect Species | Concentration (nL/cm²) | Exposure Time (h) | Repellency (%) | Class | Reference |
| Tribolium castaneum | 39.32 | 2 | 98 | V | |
| Lasioderma serricorne | 39.32 | 2 | 74 | IV | |
| Lasioderma serricorne | 39.32 | 4 | 72 | IV |
Mechanism of Action
The insecticidal action of this compound is multifaceted. Evidence suggests two primary mechanisms:
-
Disruption of Cell Membrane Integrity : As a lipophilic monoterpene, this compound can likely penetrate the insect cuticle and disrupt cell membranes, leading to increased permeability and subsequent cell death. This mode of action is common for many essential oil components.
-
Downregulation of Detoxification Genes : this compound may act as a synergist by inhibiting the insect's natural defense mechanisms. It has been proposed that it can downregulate the expression of detoxification genes, such as those encoding Cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for metabolizing and detoxifying xenobiotics, including insecticides. By suppressing these genes, this compound can enhance the toxicity of other compounds or its own insecticidal effect.
-
Neurotoxic Effects (Putative) : Many monoterpenoids exert their insecticidal effects by targeting the insect nervous system. A plausible target is the octopamine (B1677172) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes in insects. Agonists or antagonists of this receptor can disrupt normal nerve function, leading to paralysis and death. While direct evidence for this compound binding to insect octopamine receptors is still emerging, it represents a key area for future investigation. Another potential target is the enzyme acetylcholinesterase (AChE), the inhibition of which leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and death.
Below is a diagram illustrating a putative signaling pathway for the neurotoxic effects of this compound.
Caption: Putative neurotoxic mechanism of this compound via the octopamine receptor.
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and comparable data on the insecticidal efficacy of this compound.
Protocol 1: Determination of Contact Toxicity (LC50) by Topical Application
This protocol is adapted from general procedures for insecticide bioassays.
Objective: To determine the median lethal concentration (LC50) of this compound when applied directly to the insect.
Materials:
-
This compound (analytical grade)
-
Acetone (B3395972) (solvent)
-
Micropipette or micro-applicator
-
Glass vials or petri dishes
-
Test insects (e.g., Tribolium castaneum adults)
-
Ventilated holding containers
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A typical range would be from 1 to 100 µg/µL. A control solution of acetone alone should also be prepared.
-
Insect Handling: Anesthetize the test insects briefly using carbon dioxide or by chilling to facilitate handling.
-
Topical Application: Using a micropipette, apply a small, consistent volume (e.g., 0.5 µL) of each test solution to the dorsal thorax of each insect. Treat a minimum of 20-30 insects per concentration.
-
Incubation: Place the treated insects in clean, ventilated containers with access to food. Maintain at a constant temperature and humidity (e.g., 25-28°C and 60-70% RH).
-
Mortality Assessment: Record mortality at 24, 48, and 72-hour intervals. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Calculate the LC50 value and its 95% confidence intervals using probit analysis.
Caption: Workflow for determining contact toxicity (LC50).
Protocol 2: Determination of Fumigant Toxicity (LC50)
This protocol is based on established methods for evaluating the fumigant activity of essential oils.
Objective: To determine the median lethal concentration (LC50) of this compound in its vapor phase.
Materials:
-
This compound
-
Acetone or ethanol (B145695) (solvent)
-
Whatman No. 1 filter paper discs
-
Glass jars or vials with airtight lids (e.g., 250 mL)
-
Test insects (e.g., Sitophilus oryzae adults)
-
Small cages or containers to hold insects within the jar
Procedure:
-
Preparation of Test Solutions: Prepare a range of concentrations of this compound in a volatile solvent.
-
Application: Apply a specific volume (e.g., 10 µL) of each dilution onto a filter paper disc.
-
Evaporation: Allow the solvent to evaporate completely in a fume hood (typically 30-60 seconds).
-
Exposure: Place the treated filter paper inside the airtight glass jar. Introduce a cage containing a known number of insects (e.g., 20-30) into the jar and seal it. The cage prevents direct contact with the treated paper.
-
Incubation: Maintain the sealed jars at a constant temperature and humidity.
-
Mortality Assessment: Record mortality after 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 values using probit analysis.
Caption: Workflow for determining fumigant toxicity (LC50).
Protocol 3: Repellency Test (Area Preference Method)
This protocol is a standard method for assessing the repellent properties of botanical compounds.
Objective: To evaluate the ability of this compound to repel insects from a treated area.
Materials:
-
This compound
-
Acetone (solvent)
-
Whatman No. 1 filter paper (9 cm diameter)
-
Petri dishes (9 cm diameter)
-
Test insects (e.g., Lasioderma serricorne adults)
Procedure:
-
Preparation of Filter Paper: Cut the filter paper in half.
-
Treatment: Apply the this compound solution (at a specific concentration) to one half of the filter paper. Apply only the solvent to the other half (control).
-
Drying: Allow the solvent to evaporate completely.
-
Assembly: Rejoin the two halves in a petri dish.
-
Insect Release: Release a known number of insects (e.g., 20-30) in the center of the filter paper.
-
Observation: After a set period (e.g., 1, 2, 4, and 24 hours), count the number of insects on the treated and untreated halves.
-
Data Analysis: Calculate the Percentage Repellency (PR) using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.
Caption: Workflow for the repellency test (Area Preference Method).
Safety Precautions
This compound is generally recognized as safe (GRAS) for use in food. However, when handling concentrated forms for research, standard laboratory safety procedures should be followed. This includes working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding direct contact with skin and eyes.
Conclusion
This compound presents a compelling case for further research and development as a botanical insecticide. Its demonstrated efficacy against a range of insect pests, coupled with its potential for multiple modes of action, underscores its value. The protocols outlined in this document provide a framework for standardized testing, which will be essential for generating the robust data needed to advance its application in sustainable pest management programs. Future research should focus on elucidating its precise molecular targets in insects, optimizing formulations for enhanced stability and efficacy, and conducting field trials to validate its performance under agricultural conditions.
References
Application Notes and Protocols for Assessing L-Perillaldehyde Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of L-Perillaldehyde (PAH), a natural monoterpenoid with recognized anticancer properties. The following sections offer comprehensive guidance on cell culture, cytotoxicity assays, and the elucidation of the underlying signaling pathways involved in PAH-induced cell death.
Data Presentation: Summary of this compound Cytotoxicity
The cytotoxic effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxicity.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 24 | 3000 | [1] |
| HGC27 | Gastric Cancer | 24 | 135.3 | [2] |
| HGC27 | Gastric Cancer | 48 | 114.0 | [2] |
| AGS | Gastric Cancer | 24 | 204.2 | [2] |
| AGS | Gastric Cancer | 48 | 191.6 | [2] |
| MFC | Gastric Cancer | 24 | 664.2 | |
| MFC | Gastric Cancer | 48 | 394.1 | |
| HL-60 | Promyelocytic Leukemia | 72 | 9.70 (for PE) | |
| HCT-116 | Colon Carcinoma | 72 | 21.99 (for PE) | |
| SF-295 | Glioblastoma | 72 | 16.14 (for PE) | |
| OVCAR-8 | Ovarian Cancer | 72 | 23.61 (for PE) |
*PE: Perillaldehyde (B36042) 1,2-epoxide, a derivative of this compound.
Experimental Protocols
Cell Culture
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Procedure:
-
Seed A549 or HepG2 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 50 µM to 5 mM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
This assay quantifies lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the controls.
-
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Incubate the lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance of the resulting colorimetric product at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot Analysis
Western blotting can be used to detect changes in the expression of proteins involved in apoptosis and other signaling pathways.
-
Procedure:
-
Prepare total protein extracts from this compound-treated and control cells.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins, PI3K, AKT, NRF2, GPX4).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound-Induced Cytotoxicity
This compound induces cancer cell death through multiple interconnected signaling pathways.
Caption: this compound cytotoxicity signaling pathways.
This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases. It also inhibits the pro-survival PI3K/AKT pathway. Furthermore, this compound can trigger ferroptosis, a form of iron-dependent cell death, by downregulating GPX4, which leads to an accumulation of lipid peroxides. The activation of the NRF2 antioxidant pathway is another mechanism by which this compound exerts its effects.
Experimental Workflow for Cytotoxicity Assessment
A logical workflow is crucial for systematically evaluating the cytotoxic effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
This workflow begins with the proper culture of the selected cell lines, followed by treatment with this compound. A multi-faceted approach to assessing cytotoxicity is recommended, including assays for cell viability, membrane integrity, and apoptosis. Subsequent mechanistic studies can then be performed to elucidate the underlying molecular pathways.
References
Troubleshooting & Optimization
improving the yield and purity of L-Perillaldehyde synthesis
Welcome to the technical support center for L-Perillaldehyde synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through several methods, including:
-
Chemo-enzymatic synthesis: This involves the oxidation of (R)-perillyl alcohol using an alcohol dehydrogenase (ADH) catalyst.[1]
-
Chemical synthesis: Traditional chemical oxidation of (R)-perillyl alcohol can be performed, though it may be less sustainable.[1] Other routes start from (+)-limonene oxide or β-pinene.[2][3]
-
Extraction from natural sources: this compound can be extracted from plants like Perilla frutescens.[4] This typically involves hydrodistillation followed by purification.
Q2: How can I improve the yield of this compound in a chemo-enzymatic synthesis?
A2: To improve the yield in a chemo-enzymatic synthesis using alcohol dehydrogenase, consider the following optimizations:
-
Enzyme Concentration: Increasing the concentration of the ADH cell-free extract (CFE) can positively influence both conversion and yield. A concentration of 30% v/v CFE has been shown to be effective.
-
Cofactor Concentration: The concentration of the cofactor NAD+ has a positive effect on the conversion rate up to a certain point. A concentration of 420 μM has been identified as optimal, with no significant improvement at higher concentrations.
-
pH: While pH can be a critical parameter, for some ADH-mediated oxidations of perillyl alcohol, the effect in the range of 7.0 to 8.0 has been found to be almost irrelevant. However, a pH of 8.0 showed a slightly higher conversion.
-
Temperature: Temperature can have a negative impact on both conversion and yield. Higher temperatures can lead to faster enzyme inactivation and loss of the volatile this compound product through evaporation. A temperature of 30°C has been used successfully.
Q3: What are some common impurities in this compound synthesis and how can they be removed?
A3: Common impurities can include unreacted starting materials like perillyl alcohol and byproducts from side reactions. Purification can be achieved through several methods:
-
Distillation: Bulb-to-bulb distillation under reduced pressure (e.g., 10 mmHg, 109-111 °C) is an effective method to purify this compound.
-
Column Chromatography: This is a standard method for separating the desired product from impurities.
-
Adduct Formation: Formation of a Bertagnini adduct can be used to isolate the aldehyde from a mixture.
-
Macroporous Resin Adsorption: This technique can be used to concentrate and purify this compound from aqueous solutions, such as hydrodistillation condensates.
Q4: Can this compound be synthesized from starting materials other than perillyl alcohol?
A4: Yes, this compound can be synthesized from other precursors. One common starting material is (+)-limonene oxide. The synthesis involves a multi-step process. Another potential starting material is β-pinene.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Enzyme inactivation. - Product loss during workup. - Suboptimal reaction conditions. | - Monitor the reaction progress using techniques like GC/MS to ensure completion. - Optimize temperature and pH to maintain enzyme activity. - For volatile products like this compound, minimize evaporation by using a closed system or lower temperatures during workup. - Systematically optimize reaction parameters such as substrate concentration, enzyme loading, and cofactor concentration. |
| Low Purity | - Presence of unreacted starting materials. - Formation of byproducts. - Inefficient purification. | - Ensure the reaction goes to completion. - Adjust reaction conditions to minimize side reactions. For example, in chemo-enzymatic synthesis, ensure the enzyme is chemoselective for the desired alcohol. - Employ appropriate purification techniques such as distillation under reduced pressure, column chromatography, or crystallization of derivatives. |
| Enzyme Inactivity (Chemo-enzymatic Synthesis) | - High temperature. - Incorrect pH. - Presence of inhibitors (e.g., acetone, perillaldehyde (B36042) itself can be toxic to the enzyme). | - Operate at the optimal temperature for the specific enzyme; for ADH-hT, 30°C is recommended. - Maintain the optimal pH for the enzyme; for ADH-hT, a pH of 8.0 is suitable. - Consider using a higher enzyme concentration to counteract toxicity or explore enzyme immobilization techniques. |
| Difficulty in Product Isolation | - Product is volatile. - Formation of an emulsion during extraction. | - Use a closed system and controlled temperature during isolation to prevent evaporation. - If an emulsion forms, try adding brine to break it, or use centrifugation. |
Data Presentation
Table 1: Optimized Conditions for Chemo-enzymatic Synthesis of this compound
| Parameter | Optimal Value | Reference |
| Starting Material | 50 mM Perillyl Alcohol | |
| Co-solvent | 5% v/v Acetone | |
| Enzyme Concentration | 30% v/v ADH-hT CFE | |
| Cofactor (NAD+) | 420 μM | |
| pH | 8.0 | |
| Temperature | 30 °C | |
| Resulting Conversion | 89.5% in 24h | **** |
Table 2: Comparison of this compound Yields from Different Methods
| Synthesis/Extraction Method | Starting Material | Reported Yield | Purity | Reference |
| Chemo-enzymatic Oxidation | (R)-Perillyl Alcohol | 22% (isolated from limonene (B3431351) oxides) | 98% ee | |
| Chemical Oxidation & Distillation | (R)-Perillyl Alcohol | 70% | Not specified | |
| Extraction with Enzymolysis | Perilla frutescens | 24.76% (extraction rate) | >99.3% |
Experimental Protocols
Protocol 1: Chemo-enzymatic Oxidation of (R)-Perillyl Alcohol
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture containing 50 mM (R)-perillyl alcohol, 5% v/v acetone, and 420 μM NAD+.
-
Enzyme Addition: Add 30% v/v of the alcohol dehydrogenase from Geobacillus stearothermophilus (ADH-hT) cell-free extract (CFE).
-
pH Adjustment: Adjust the pH of the reaction mixture to 8.0.
-
Incubation: Maintain the reaction at 30 °C with stirring for 24 hours.
-
Extraction: After the reaction, extract the mixture with ethyl acetate.
-
Drying and Concentration: Dry the organic phase with sodium sulfate (B86663) (Na2SO4) and concentrate it under reduced pressure.
-
Purification: Purify the crude product by bulb-to-bulb distillation (10 mmHg, 109-111 °C) to obtain pure (R)-perillaldehyde.
Protocol 2: Extraction and Purification of this compound from Perilla frutescens
-
Hydrodistillation: Subject the leaves of Perilla frutescens to hydrodistillation to obtain an essential oil containing this compound.
-
Adsorption: Pass the hydrodistillation condensate through a column packed with a suitable macroporous resin (e.g., FPD resins) to adsorb the this compound.
-
Washing: Wash the resin with deionized water to remove water-soluble impurities.
-
Desorption: Elute the this compound from the resin using an ethanol (B145695) solution (e.g., 80-95% ethanol).
-
Solvent Removal: Remove the ethanol from the eluate under reduced pressure to obtain purified this compound.
Visualizations
Caption: Chemo-enzymatic synthesis and purification workflow for this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
overcoming solubility issues of L-Perillaldehyde in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the low aqueous solubility of L-Perillaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the inherent aqueous solubility of this compound?
A1: this compound is a colorless to slightly yellow oily liquid that is practically insoluble in water.[1][2][3] Its estimated water solubility is approximately 160.7 mg/L at 25°C.[4] It is, however, soluble in organic solvents like ethanol, chloroform, and benzene.[1] This low water solubility presents a significant challenge for its use in aqueous-based experimental systems.
Q2: My this compound is precipitating out of my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to this compound's hydrophobic nature. Here are several troubleshooting steps:
-
Use of Co-solvents: For initial experiments, a small percentage of a biocompatible organic solvent can be used. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. However, be mindful of the final concentration, as DMSO can have its own biological effects. A formulation using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of at least 2.5 mg/mL.
-
Sonication/Heating: Gentle heating and/or sonication can temporarily help dissolve small amounts of this compound that have precipitated. However, this may not provide long-term stability.
-
Employ Advanced Formulation Strategies: For stable, long-term solutions, especially for in vivo or cell culture experiments, consider using solubilization technologies such as cyclodextrins, liposomes, or nanoemulsions. These methods encapsulate the this compound, increasing its apparent solubility and stability in aqueous media.
Q3: Which solubilization method is most suitable for my experiment?
A3: The choice of method depends on your specific experimental needs, such as the required concentration, the biological system being used (e.g., cell culture, animal models), and the desired duration of stability. The workflow below can help guide your decision.
Caption: Decision workflow for selecting an this compound solubilization method.
Q4: What are cyclodextrins and how do they improve this compound solubility?
A4: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, into their central cavity, forming an "inclusion complex." This complex shields the hydrophobic guest from water, thereby increasing its overall aqueous solubility and stability. Hydroxypropyl-γ-cyclodextrin (HPγ-CD) has been shown to be effective in forming inclusion complexes with this compound, leading to a substantial increase in its water solubility.
Q5: Can I use nanoformulations to deliver this compound?
A5: Yes, nanoformulations such as nanoemulsions and liposomes are excellent strategies for solubilizing and delivering lipophilic compounds like this compound.
-
Nanoemulsions: These are oil-in-water dispersions stabilized by surfactants, with droplet sizes typically under 200 nm. This compound can be dissolved in the oil phase, creating a stable formulation suitable for aqueous dilution.
-
Liposomes: These are spherical vesicles composed of a lipid bilayer. Hydrophobic drugs like this compound can be entrapped within the lipid bilayer, facilitating their dispersion in aqueous solutions.
Quantitative Data on this compound Solubilization
The following table summarizes reported solubility data for this compound using various enhancement techniques.
| Solubilization Method | Vehicle/Excipient(s) | Achieved Concentration/Solubility | Remarks |
| Co-solvent System | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.64 mM) | Forms a clear solution. |
| Co-solvent System | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (16.64 mM) | Forms a clear solution, suitable for oral administration. |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (16.64 mM) | Forms a suspended solution; requires sonication. |
| Cyclodextrin Complexation | Hydroxypropyl-γ-cyclodextrin (HPγ-CD) | Substantial increase (qualitative) | Also improves thermal stability and antioxidant capacity. |
| Aqueous Solution (Baseline) | Water | ~0.16 mg/mL (1.07 mM) | Estimated value; considered practically insoluble. |
Detailed Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is adapted from standard methods for preparing cyclodextrin inclusion complexes.
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 ratio is a common starting point.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with constant stirring until the solution is clear.
-
Addition of this compound: Slowly add the corresponding amount of this compound (dissolved in a minimal amount of a suitable solvent like ethanol, if necessary) to the aqueous HP-β-CD solution.
-
Complexation: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for complex formation. The solution may appear slightly opalescent.
-
Freeze-Drying: Freeze the resulting solution at -80°C. Subsequently, lyophilize the frozen sample for 48 hours to obtain a dry powder of the inclusion complex.
-
Reconstitution: The resulting powder can be weighed and dissolved in an aqueous buffer to the desired final concentration for your experiment.
Protocol 2: Preparation of an this compound Nanoemulsion (High-Energy Emulsification Method)
This protocol is based on general high-pressure homogenization techniques.
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a carrier oil (e.g., medium-chain triglyceride oil) at the desired concentration.
-
Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., sorbitol) in deionized water.
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000-5000 rpm) with a magnetic stirrer for 30-60 minutes. This will form a coarse, milky emulsion.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or a microfluidizer for several cycles (typically 3-5 passes) at a pressure of 15,000-20,000 psi. Alternatively, sonication can be used.
-
Characterization: The resulting nanoemulsion should appear translucent or bluish-white. It is recommended to characterize the droplet size and stability before use.
-
Sterilization: For cell culture or in vivo use, filter-sterilize the final nanoemulsion through a 0.22 µm filter.
Signaling Pathway Visualization
This compound has been reported to exhibit biological activity, including the activation of the NRF2/HO-1 antioxidant pathway. The diagram below illustrates a potential mechanism of action following cellular delivery via a nano-carrier.
Caption: this compound delivery and activation of the NRF2/HO-1 pathway.
References
stability and degradation of L-Perillaldehyde under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability and degradation of L-Perillaldehyde under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound is susceptible to degradation under several conditions. The primary factors to consider are:
-
Oxidation: Exposure to air can lead to the oxidation of the aldehyde group.
-
Light Exposure: this compound is photosensitive and can degrade upon exposure to light, leading to the formation of various photoproducts.
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
pH: While specific data on hydrolytic degradation is limited, aldehydes can be susceptible to acid- or base-catalyzed reactions.
Troubleshooting:
-
Problem: Browning or discoloration of the solution.
-
Possible Cause: Oxidation or photodegradation.
-
Solution: Store this compound under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Store at recommended low temperatures.
-
-
Problem: Appearance of new peaks in my chromatogram.
-
Possible Cause: Formation of degradation products.
-
Solution: Conduct a forced degradation study to identify potential degradants. This will help in developing a stability-indicating analytical method to separate and quantify the parent compound and its degradation products.
-
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, adhere to the following storage guidelines:
-
Short-term storage (up to 1 month): Store at -20°C under a nitrogen atmosphere.[1]
-
Long-term storage (up to 6 months): For optimal stability, store at -80°C under a nitrogen atmosphere.[1]
-
Solutions: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, under nitrogen.[1]
-
General Handling: Always handle this compound in a well-ventilated area and avoid direct sunlight. For neat liquid, storage at 4°C and protection from light is also recommended.
Q3: I am observing variability in my experimental results. Could this be related to this compound instability?
A3: Yes, the instability of this compound can be a significant source of experimental variability. Inconsistent handling and storage can lead to varying levels of degradation between samples.
Troubleshooting:
-
Problem: Poor reproducibility of bioassays or analytical measurements.
-
Possible Cause: Inconsistent degradation of this compound in stock or working solutions.
-
Solution: Prepare fresh working solutions daily from a properly stored stock. Ensure all solutions are protected from light and air. Use a validated stability-indicating analytical method to confirm the concentration of this compound before each experiment.
-
Q4: What are the known degradation pathways for this compound?
A4: The primary documented degradation pathways for this compound are photodegradation and oxidation.
-
Photodegradation: When irradiated with a high-pressure mercury lamp, this compound in methanol (B129727) degrades to form methanol adducts and a methyl ether under a nitrogen stream. In the presence of oxygen, it can form a dimethyl acetal (B89532) and an oxidation product. In ethyl acetate (B1210297) under nitrogen, it can form dimers, while with oxygen, oxygenated products are formed.
-
Oxidation: The aldehyde functional group is prone to oxidation, which can be initiated by air (autoxidation) or other oxidizing agents. This can lead to the formation of perillic acid and other related compounds.
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation under various conditions is not extensively available in the public domain, the following table summarizes the general stability information. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
| Parameter | Condition | Observation | Shelf Life |
| Storage Temperature | -20°C (under nitrogen) | Stable | Up to 1 month[1] |
| -80°C (under nitrogen) | Stable | Up to 6 months[1] | |
| Cool, dry, well-ventilated area (sealed) | Stable | Up to 2 years | |
| Light Exposure | Photoirradiation (in Methanol, N2) | Degradation to MeOH adducts and methyl ether | Not specified |
| Photoirradiation (in Methanol, O2) | Conversion to dimethyl acetal and oxidation product | Not specified | |
| Photoirradiation (in Ethyl Acetate, N2) | Formation of dimers | Not specified | |
| Photoirradiation (in Ethyl Acetate, O2) | Formation of oxygenated products | Not specified |
Experimental Protocols
Protocol 1: General Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, monitoring the degradation.
-
Analyze the samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Place a solid sample of this compound or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
Analysis: Analyze all samples using a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.
-
Column Selection: Start with a common reversed-phase column, such as a C18 or C8 column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water or methanol and water.
-
If necessary, add a buffer (e.g., phosphate (B84403) or acetate buffer) to control the pH and improve peak shape.
-
-
Wavelength Selection: Use a PDA detector to scan the UV spectrum of this compound and its degradation products (from the forced degradation study) to select the optimal wavelength for detection. This compound has a UV maximum at approximately 231 nm.
-
Method Optimization:
-
Inject a mixture of the stressed samples and the unstressed drug.
-
Adjust the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Optimizing L-Perillaldehyde Extraction from Perilla frutescens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of L-Perillaldehyde from Perilla frutescens.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from Perilla frutescens?
A1: The primary methods for extracting this compound include traditional techniques like hydrodistillation and steam distillation, as well as more modern approaches such as solvent extraction, supercritical CO2 (SC-CO2) extraction, and microwave-assisted extraction.[1][2] Each method offers distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
Q2: How does the pre-treatment of Perilla frutescens leaves affect the extraction yield?
A2: Pre-treatment of the leaves is a critical step. Studies have shown that air-drying the leaves in the shade is an optimal method for pre-processing storage, offering a balance of simplicity, low cost, and good yield.[3][4] Conversely, drying and high-speed grinding can sometimes lead to a decrease in the perillaldehyde (B36042) content.[5]
Q3: What is the expected yield of this compound from Perilla frutescens?
A3: The yield of this compound can vary significantly depending on the extraction method, the variety of the plant, and the pre-treatment of the leaves. For instance, a patented method involving enzymatic hydrolysis and solvent extraction reports an extraction rate of up to 24.76%. Ultrasound-assisted supercritical CO2 extraction has been shown to yield up to 1.62% of volatile oils, with a high perillaldehyde content.
Q4: Can this compound be lost during distillation processes?
A4: Yes, during hydrodistillation or steam distillation, a significant amount of water-soluble compounds, including this compound, can be dissolved in the distillation condensate water, leading to yield losses.
Q5: How can I recover this compound from the distillation condensate?
A5: Recovery from the condensate can be achieved through solvent extraction or adsorption. Adsorption using macroporous resins is a widely used and effective method for condensates with low concentrations of perillaldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Improper pre-treatment of plant material. | Air-dry Perilla frutescens leaves in the shade before extraction to preserve the aldehyde content. |
| Sub-optimal extraction parameters (e.g., time, temperature, pressure). | Optimize parameters based on the chosen extraction method. For SC-CO2 extraction, for example, increasing pressure generally enhances yield. | |
| Loss of this compound in the distillation condensate. | Implement a recovery step using solvent extraction or adsorption with macroporous resins. | |
| Low Purity of the Extract | Co-extraction of undesirable compounds. | Consider using a more selective extraction method like supercritical CO2 extraction. |
| Oxidation of this compound during the process. | Add a water-soluble antioxidant, such as rosmarinic acid treated with a borax (B76245) solution, to the initial plant material juice to prevent degradation. | |
| Incomplete Extraction | Inefficient cell wall disruption. | Incorporate an enzymatic hydrolysis step using a complex of cellulase, pectinase, and xylanase to break down cell walls and improve extraction efficiency. |
| Solvent Residue in Final Product | Use of high-boiling-point organic solvents. | Opt for solvents with low boiling points like ethyl acetate (B1210297) or n-hexane, which can be more easily removed during downstream processing. Alternatively, use solvent-free methods like SC-CO2 extraction or steam distillation. |
Data Presentation
Table 1: Comparison of Different Extraction Methods for Volatile Oils from Perilla frutescens
| Extraction Method | Yield of Volatile Oils (%) | Perillaldehyde Content in Oil (%) | Key Advantages | Reference |
| Ultrasound-Assisted Supercritical CO2 (UscCO2) | 1.62 | 49.76 | High yield, shorter extraction time, lower temperature. | |
| Traditional Supercritical CO2 (TscCO2) | 1.42 | 40.45 | High-quality extract, environmentally friendly. | |
| Steam Distillation (STD) | 1.24 | 45.65 | Simple, uses water as a solvent. | |
| Heat-Reflux Extraction (HRE) | 0.94 | 34.80 | - | |
| Hydrodistillation | - | - | Conventional, no chemical pollution. | |
| Enzymatic Hydrolysis & Solvent Extraction | Up to 24.76% (perillaldehyde) | > 99.3% (purity) | High extraction rate and purity. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Supercritical CO2 (UscCO2) Extraction
-
Preparation of Plant Material: Air-dry fresh Perilla frutescens leaves in the shade. Grind the dried leaves to a uniform powder.
-
Extraction Setup: Place the powdered leaves into the extraction vessel of a supercritical fluid extractor equipped with an ultrasonic probe.
-
Extraction Parameters:
-
Pressure: 26 MPa
-
Temperature: 40°C
-
CO2 Flow Rate: Set as per instrument specifications.
-
Ultrasonic Power: 750 W
-
Extraction Time: 105 minutes
-
-
Collection: The extracted essential oil is separated from the supercritical fluid in a separator and collected.
-
Analysis: Analyze the composition and yield of this compound in the collected oil using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Hydrodistillation with Adsorption Recovery
-
Preparation of Plant Material: Use fresh or air-dried Perilla frutescens leaves.
-
Hydrodistillation:
-
Place the leaves in a distillation flask and add distilled water.
-
Heat the flask to boiling and collect the distillate (a mixture of essential oil and condensate water).
-
-
Recovery from Condensate:
-
Pass the condensate water through a column packed with a pre-treated macroporous resin (e.g., LS-305).
-
The this compound will be adsorbed onto the resin.
-
-
Desorption:
-
Wash the resin with deionized water to remove any unbound materials.
-
Elute the this compound from the resin using an appropriate concentration of ethanol (B145695) (e.g., 80%).
-
-
Solvent Removal: Remove the ethanol from the eluate using a rotary evaporator to obtain the purified this compound.
-
Analysis: Quantify the recovered this compound using High-Performance Liquid Chromatography (HPLC) or GC-MS.
Visualizations
References
- 1. Ethnomedicinal, Phytochemical and Pharmacological Investigations of Perilla frutescens (L.) Britt. [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. CN110590526A - Method for extracting perillaldehyde from perilla frutescens - Google Patents [patents.google.com]
refining analytical methods for accurate L-Perillaldehyde detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine analytical methods for the accurate detection of L-Perillaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
HPLC Analysis Troubleshooting
Issue 1: Peak Tailing for this compound
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for this compound in reversed-phase HPLC is a common issue and can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the aldehyde group of this compound, leading to peak tailing.[2][3] This is particularly prevalent at mid-range pH.
-
Solution: Operate the mobile phase at a lower pH (e.g., pH ≤ 3) to suppress the ionization of silanol groups.[1] Using a modern, high-purity, end-capped column (Type B silica) can also significantly minimize these interactions.
-
-
Cause 2: Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For aldehydes like this compound, maintaining a slightly acidic mobile phase is generally beneficial.
-
-
Cause 3: Column Overload: Injecting too concentrated a sample can saturate the column, resulting in peak asymmetry.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Cause 4: Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
Issue 2: Poor Resolution and Co-elution
Q: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A: Achieving good resolution is critical for accurate quantification. Several factors in your HPLC method can be adjusted to improve the separation of this compound.
-
Cause 1: Inadequate Mobile Phase Composition: The organic-to-aqueous ratio in your mobile phase may not be optimal for separating this compound from matrix components.
-
Solution: Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous portion will generally increase retention time and may improve the resolution of early-eluting peaks. A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic solvent, can also be effective for complex samples.
-
-
Cause 2: Incorrect Column Chemistry: The stationary phase may not be providing the necessary selectivity for your sample matrix.
-
Solution: Consider a column with a different stationary phase. While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity that could resolve co-eluting peaks.
-
-
Cause 3: Suboptimal Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase.
-
Solution: Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.
-
Issue 3: this compound Degradation and Inconsistent Results
Q: I'm seeing variable peak areas and the appearance of unknown peaks in my chromatograms when analyzing this compound standards and samples over time. What could be the cause?
A: this compound is known to be unstable and can degrade, leading to inconsistent results and the appearance of degradation products.
-
Cause 1: Sample and Standard Instability: this compound can degrade in solution, especially when exposed to air, light, or certain solvents.
-
Solution: Prepare fresh standards and samples daily. Store stock solutions at low temperatures (-20°C or -80°C) under nitrogen and in the dark. Use high-purity solvents and consider the use of antioxidants if compatible with your analysis.
-
-
Cause 2: In-situ Degradation in the Analytical System: The conditions within the HPLC system itself can sometimes contribute to degradation.
-
Solution: Ensure the mobile phase is properly degassed to minimize oxidative degradation. Minimize the time the sample spends in the autosampler before injection.
-
GC Analysis Troubleshooting
Issue 1: Broad or Tailing Peaks for this compound
Q: My this compound peak is broad and tailing in my GC analysis. What are the common causes?
A: Similar to HPLC, peak shape issues in GC can stem from several factors related to the column, injection, and sample itself.
-
Cause 1: Active Sites in the Inlet or Column: Free silanol groups in the GC liner or on the column can interact with the polar aldehyde group of this compound, causing peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, deactivated capillary column. Regular replacement of the liner is recommended.
-
-
Cause 2: Incorrect Injection Technique or Parameters: A slow or incomplete sample vaporization in the inlet can lead to band broadening.
-
Solution: Optimize the injection port temperature to ensure rapid and complete vaporization of this compound without causing thermal degradation. A faster injection speed can also help.
-
-
Cause 3: Column Overload: Injecting too much analyte can lead to peak fronting or tailing.
-
Solution: Dilute the sample or use a higher split ratio to reduce the amount of sample reaching the column.
-
Issue 2: Poor Reproducibility of Retention Times and Peak Areas
Q: I am experiencing significant variability in retention times and peak areas for this compound. What should I check?
A: Reproducibility issues in GC are often linked to the stability of the system's pneumatic and thermal controls, as well as sample introduction.
-
Cause 1: Unstable Flow or Pressure Control: Fluctuations in the carrier gas flow rate will directly impact retention times.
-
Solution: Check for leaks in the system, especially at the septum and column fittings. Ensure the electronic pressure control (EPC) is functioning correctly and that the gas source is stable.
-
-
Cause 2: Inconsistent Injection Volume: Variability in the amount of sample injected will lead to inconsistent peak areas.
-
Solution: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly.
-
-
Cause 3: Sample Matrix Effects: Non-volatile residues from the sample matrix can accumulate in the inlet liner and at the head of the column, affecting analyte transfer and leading to variability.
-
Solution: Regularly inspect and replace the inlet liner and trim the first few centimeters of the column. Improving sample cleanup to remove non-volatile components can also mitigate this issue.
-
Data Presentation
Table 1: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 3 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water (75:25, v/v) | Methanol:0.1% Formic Acid in Water (60:40, v/v) | Acetonitrile:Water (Gradient) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection | UV at 231 nm | UV at 231 nm | UV at 231 nm |
| Temperature | 25 °C | 30 °C | 35 °C |
Table 2: Typical GC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | Elite-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium | Helium |
| Inlet Temperature | 250 °C | 260 °C |
| Injection Mode | Split (e.g., 20:1) | Splitless |
| Oven Program | 60 °C (2 min), ramp to 240 °C at 10 °C/min | 50 °C (1 min), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) | Flame Ionization Detector (FID) |
| MS Scan Range | 40-400 m/z | N/A |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 1-100 µg/mL).
-
Prepare all solutions fresh daily and store them protected from light.
-
-
Sample Preparation:
-
For liquid samples, dilute an appropriate volume with the mobile phase to fall within the calibration range.
-
For solid or semi-solid samples (e.g., plant material, creams), perform a suitable extraction (e.g., solvent extraction, solid-phase extraction) to isolate this compound.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to 231 nm.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: GC-MS Analysis of this compound
This protocol provides a general method for the identification and quantification of this compound using GC-MS.
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
For essential oils or liquid extracts, dilute the sample in ethyl acetate.
-
For plant material, a headspace solid-phase microextraction (HS-SPME) method can be employed to extract volatile compounds without solvent.
-
-
GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split injection with a ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Analysis:
-
Inject the standards and samples.
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using the peak area and the calibration curve.
-
Mandatory Visualization
References
Technical Support Center: Strategies to Minimize L-Perillaldehyde Volatility in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the high volatility of L-Perillaldehyde in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so volatile and what are the main challenges in handling it?
A1: this compound is a monoterpenoid aldehyde with a relatively low molecular weight (150.22 g/mol ) and a boiling point of 238-240 °C at 760 mmHg.[1] Its volatility is attributed to these properties, leading to significant challenges during experiments, including:
-
Evaporation: Rapid loss of sample during preparation, storage, and analysis, leading to inaccurate concentration measurements.[2]
-
Degradation: Increased susceptibility to oxidation and polymerization when exposed to air, light, and heat, compromising sample integrity.[2]
-
Inaccurate Dosing: Difficulty in maintaining a consistent concentration in in-vitro and in-vivo studies.
Q2: What are the primary strategies to minimize this compound volatility?
A2: The most effective strategies involve encapsulation, a process of enclosing the volatile this compound molecules within a protective shell. The two primary methods are:
-
Inclusion Complexation with Cyclodextrins: this compound is entrapped within the hydrophobic cavity of cyclodextrin (B1172386) molecules, forming a stable complex that reduces its volatility.[3][4]
-
Microencapsulation by Spray Drying: this compound is dispersed in a solution with a carrier material (wall material), which is then atomized and dried to form microcapsules.
Q3: Which type of cyclodextrin is most suitable for encapsulating this compound?
A3: While different cyclodextrins can be used, β-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) , are often preferred for encapsulating molecules of similar size to this compound. The choice depends on the desired solubility and complexation efficiency.
Q4: What are the key parameters to control during spray drying for effective encapsulation of this compound?
A4: Successful spray drying encapsulation depends on optimizing several parameters:
-
Inlet and Outlet Air Temperature: Higher inlet temperatures can increase evaporation but may also degrade the this compound. A balance is crucial.
-
Feed Flow Rate: This affects the droplet size and drying time.
-
Atomization Pressure/Speed: Controls the size of the droplets, which influences the final particle size of the microcapsules.
-
Carrier Material: The choice of wall material (e.g., gum arabic, maltodextrin) and its concentration are critical for encapsulation efficiency and stability.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | Incorrect molar ratio of this compound to cyclodextrin. | Optimize the molar ratio. A 1:1 ratio is a good starting point, but this may need to be adjusted based on experimental results. |
| Inefficient mixing or dissolution. | Ensure vigorous and prolonged stirring to facilitate the interaction between this compound and the cyclodextrin. The use of sonication can also be beneficial. | |
| Unfavorable pH of the solution. | Adjust the pH of the solution. The optimal pH for complexation can vary depending on the specific cyclodextrin and guest molecule. | |
| Precipitation of the Complex | Low solubility of the cyclodextrin or the complex. | Use a more soluble cyclodextrin derivative, such as HP-β-CD. Adjust the temperature of the solution during complex formation. |
| Inconsistent Results | Variability in the quality of the cyclodextrin. | Use a high-purity, well-characterized cyclodextrin from a reputable supplier. |
| Inconsistent experimental conditions. | Strictly control all experimental parameters, including temperature, stirring speed, and time. |
Microencapsulation by Spray Drying
| Issue | Possible Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency/High Surface Oil | Inappropriate carrier material or concentration. | Experiment with different wall materials (e.g., gum arabic, maltodextrin, or combinations) and optimize their concentration. |
| Unstable emulsion before spray drying. | Improve the emulsification step by using a high-shear homogenizer to create a fine and stable emulsion. | |
| High inlet temperature causing rapid evaporation before capsule formation. | Optimize the inlet air temperature to ensure proper capsule formation without excessive loss of the core material. | |
| Poor Powder Flowability/Clumping | High residual moisture in the powder. | Increase the outlet air temperature or decrease the feed flow rate to ensure complete drying. |
| Hygroscopic nature of the carrier material. | Add an anti-caking agent, such as silicon dioxide, to the formulation. | |
| Product Degradation | High processing temperatures. | Use the lowest possible inlet temperature that still achieves adequate drying. Consider using a carrier material that offers better thermal protection. |
| Oxidation during the process. | Purge the spray dryer with an inert gas like nitrogen to minimize oxygen exposure. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | |
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | 238-240 °C @ 760 mmHg | |
| Vapor Pressure | 0.043 mmHg @ 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. |
Comparison of Volatility Reduction Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Cyclodextrin Inclusion Complexation | Entrapment of this compound in the hydrophobic cavity of cyclodextrin. | High encapsulation efficiency, improved stability, enhanced water solubility. | Limited loading capacity, potential for competitive displacement of the guest molecule. |
| Microencapsulation by Spray Drying | Formation of a solid matrix around this compound droplets. | Scalable process, good protection against environmental factors, controlled release is possible. | Exposure to high temperatures can cause some loss of the volatile compound, potential for surface oil. |
Experimental Protocols
Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Beakers and flasks
-
Buchner funnel and filter paper
-
Vacuum oven
Methodology:
-
Dissolve β-Cyclodextrin: Prepare a saturated solution of β-CD in distilled water by heating the mixture to 60-70 °C with continuous stirring. A common starting concentration is around 1.85 g/100 mL.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Form the Complex: Slowly add the ethanolic solution of this compound to the heated β-CD solution while stirring vigorously. A 1:1 molar ratio of this compound to β-CD is a typical starting point.
-
Cool and Precipitate: Continue stirring the mixture and allow it to cool slowly to room temperature. The inclusion complex will precipitate out of the solution as a white solid. For complete precipitation, the mixture can be refrigerated overnight.
-
Isolate the Complex: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash and Dry: Wash the collected solid with a small amount of cold distilled water to remove any uncomplexed β-CD, followed by a wash with a small amount of cold ethanol to remove any surface-adhered this compound.
-
Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Microencapsulation of this compound by Spray Drying
Materials:
-
This compound
-
Carrier material (e.g., Gum Arabic, Maltodextrin, or a combination)
-
Distilled water
-
High-shear homogenizer
-
Spray dryer
Methodology:
-
Prepare the Carrier Solution: Dissolve the carrier material in distilled water. The concentration will depend on the chosen material, but a typical starting point is 20-40% (w/v).
-
Prepare the Emulsion: Add this compound to the carrier solution. The ratio of core (this compound) to wall (carrier) material is a critical parameter to optimize, often starting in the range of 1:4 to 1:10.
-
Homogenization: Homogenize the mixture using a high-shear homogenizer to form a fine and stable oil-in-water emulsion.
-
Spray Drying: Feed the emulsion into the spray dryer. The operating conditions need to be optimized for the specific instrument and formulation. Typical starting parameters are:
-
Inlet air temperature: 160-180 °C
-
Outlet air temperature: 80-100 °C
-
Feed flow rate: Adjusted to maintain the desired outlet temperature.
-
Atomization pressure/speed: Set to produce fine droplets.
-
-
Collect the Powder: The dried microcapsules are collected from the cyclone of the spray dryer.
-
Storage: Store the resulting powder in an airtight, light-resistant container in a cool, dry place.
Mandatory Visualizations
Caption: Workflow for this compound/β-Cyclodextrin Inclusion Complexation.
Caption: Workflow for Microencapsulation of this compound by Spray Drying.
Caption: Mechanism of this compound Volatility Reduction via Cyclodextrin Inclusion.
References
- 1. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of L-Perillaldehyde
Welcome to the technical support center for researchers utilizing L-Perillaldehyde in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo use of this compound?
A1: The primary challenges researchers face with this compound are its limited oral bioavailability and poor water solubility.[1][2] These characteristics can lead to low plasma concentrations and reduced efficacy in animal models. Additionally, there has been some debate regarding its genotoxic potential, although recent studies suggest a lack of in vivo mutagenicity.[3][4]
Q2: How can the oral bioavailability of this compound be enhanced?
A2: Several formulation strategies can significantly improve the oral bioavailability of this compound. Nanoformulations are a highly effective approach.[5] Specifically, self-nanoemulsifying delivery systems (SNEDS) have been shown to dramatically increase relative bioavailability. Liposomal nanoformulations and nanostructured lipid carriers (NLCs) have also demonstrated success in enhancing the in vivo effects and bioavailability of this compound and related compounds like perillyl alcohol.
Q3: What are some recommended starting doses for in vivo studies with this compound?
A3: The optimal dose of this compound will depend on the specific research question and animal model. However, published studies provide a range of effective doses. For example, in studies on vascular dementia in rats, oral doses of 50, 100, and 150 mg/kg have been used. In a study on hyperlipidemia in mice, a dose of 240 mg/kg of a perillaldehyde-loaded SNEDS was administered orally. For anti-tumor studies in mice, intraperitoneal injections of 100 and 200 mg/kg/day of a perillaldehyde (B36042) derivative have been used.
Q4: Are there any known signaling pathways affected by this compound in vivo?
A4: Yes, this compound has been shown to modulate several key signaling pathways. In neuroprotective studies, it has been found to inhibit the TRPM2 channel and activate the NMDAR signaling pathway. In dermatological research, it can inhibit the AHR signaling pathway and activate the NRF2 antioxidant pathway. In the context of cancer, it can induce oxidative stress while activating the P62-Keap1-Nrf2 pathway. Furthermore, it has been shown to inhibit the NF-κB pathway and influence the MAPKs protein signaling pathway through TLR4 activation in models of pneumonia.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or undetectable plasma levels of this compound after oral administration. | Poor bioavailability due to low water solubility and/or rapid metabolism. | 1. Formulation Enhancement: Utilize a bioavailability-enhancing formulation such as a self-nanoemulsifying delivery system (SNEDS) or a liposomal nanoformulation. A SNEDS formulation has been reported to increase the relative bioavailability of perillaldehyde by 206.18%.2. Vehicle Optimization: For basic research, ensure proper solubilization in a suitable vehicle. A common vehicle is a suspension in saline containing 1% Tween 80 after initial dissolution in a small amount of DMSO. Another option is a suspension of 2.5 mg/mL created by dissolving in DMSO, mixing with PEG300 and Tween-80, and then adding saline. |
| Inconsistent or variable results between experimental animals. | - Inconsistent dosing due to poor suspension of this compound.- Variability in food intake affecting absorption. | 1. Ensure Homogeneous Suspension: Vigorously vortex or sonicate the dosing solution before each administration to ensure a uniform suspension.2. Standardize Feeding Protocol: Fast animals overnight before oral administration to minimize food-drug interactions, unless the experimental design requires feeding. |
| Observed toxicity or adverse effects in animals. | - Dose may be too high for the specific animal model or strain.- Vehicle toxicity (e.g., high concentration of DMSO). | 1. Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).2. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of this compound and the delivery vehicle.3. Limit DMSO Concentration: Keep the final concentration of DMSO in the administered formulation as low as possible. |
| Difficulty dissolving this compound for formulation preparation. | This compound is a lipophilic compound with poor aqueous solubility. | 1. Use of Co-solvents: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before adding it to the aqueous vehicle containing a surfactant like Tween-80.2. Nanoformulation: Encapsulating this compound in a nanoformulation like SNEDS can overcome solubility issues. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol is adapted from a study investigating the neuroprotective effects of this compound in rats.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Initially, dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 10 g/mL).
-
For the desired final concentration (e.g., 50, 100, or 150 mg/kg), calculate the required volume of the stock solution.
-
In a sterile tube, add the calculated volume of the this compound stock solution.
-
Add Tween 80 to a final concentration of 1% (v/v) in the final dosing volume and mix thoroughly.
-
Add sterile saline to reach the final desired volume and vortex vigorously to form a homogenous suspension.
-
Administer to the animals via oral gavage immediately after preparation. Ensure the suspension is well-mixed before drawing each dose.
Protocol 2: Formulation of a Perillaldehyde-Loaded Self-Nanoemulsifying Delivery System (PAH-SNEDS)
This protocol is based on a study that significantly enhanced the oral bioavailability of perillaldehyde.
Materials:
-
Perillaldehyde (PAH)
-
Isopropyl myristate (IPM) or Medium chain triglyceride (MCT) oil
-
Kolliphor EL (surfactant)
-
PEG 200 (co-surfactant)
Procedure:
-
Prepare the drug-oil phase by mixing perillaldehyde with IPM or MCT oil in a 1:1 (w/w) ratio.
-
To create the final SNEDS formulation, combine the following components in the specified proportions (w/w):
-
40% drug-oil phase (from step 1)
-
48% Kolliphor EL
-
12% PEG 200
-
-
Mix the components thoroughly by gentle stirring until a clear and homogenous liquid is formed.
-
The resulting PAH-SNEDS can be administered orally. Upon contact with gastrointestinal fluids, it will spontaneously form a nanoemulsion.
Data Summary
Table 1: In Vivo Bioavailability Enhancement of Perillaldehyde
| Formulation | Animal Model | Administration Route | Key Finding | Reference |
| Perillaldehyde-loaded Self-Nanoemulsifying Delivery System (PAH-SNEDS) | Mice | Oral | 206.18% relative bioavailability compared to free perillaldehyde. | |
| Perillaldehyde-loaded liposomal nanoformulation | Mice | Not specified | Enhanced in vivo anti-hyperlipidemic and antioxidant effects. |
Table 2: Exemplary In Vivo Dosing of this compound and its Derivatives
| Compound | Animal Model | Administration Route | Dose(s) | Therapeutic Area Investigated | Reference |
| This compound | Rats | Oral | 50, 100, 150 mg/kg | Vascular Dementia | |
| PAH-SNEDS | Mice | Oral | 240 mg/kg | Hyperlipidemia | |
| Perillaldehyde 8,9-epoxide | Mice | Intraperitoneal | 100, 200 mg/kg/day | Anti-tumor (Sarcoma 180) | |
| This compound | Mice | Inhalation | 0.0965, 0.965 mg/mouse/day | Depression |
Visualizations
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Caption: Signaling pathways influenced by this compound in different biological contexts.
Caption: A logical guide to troubleshooting low bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving bioavailability – Nanoform small is powerful [nanoform.com]
- 3. In vivo and in vitro mutagenicity of perillaldehyde and cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols [mdpi.com]
resolving matrix effects in the analysis of L-Perillaldehyde in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving matrix effects during the analysis of L-Perillaldehyde in complex samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] This phenomenon can compromise the precision and accuracy of bioanalytical methods.[3] Common sources of matrix effects include phospholipids (B1166683) from plasma, complex sugars and fats from food samples, or humic substances from environmental samples.
Q2: I am observing significant signal suppression for this compound when analyzing plasma samples. What is the likely cause and how can I mitigate this?
A: Significant signal suppression in plasma is often caused by co-eluting phospholipids, which are abundant in this biological matrix.[4] Simple protein precipitation is often insufficient for removing these interfering components. To mitigate this, consider the following strategies:
-
Sample Preparation: Employ a more rigorous sample cleanup technique. Solid-Phase Extraction (SPE) with a suitable sorbent (e.g., C18, phospholipid removal plates) can effectively remove phospholipids.[5] Alternatively, Liquid-Liquid Extraction (LLE) using a non-polar solvent can be optimized to selectively extract this compound while leaving polar interferences behind.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the phospholipid elution front. This may involve adjusting the gradient profile or using a different stationary phase.
-
Ionization Technique: Electrospray ionization (ESI) is particularly susceptible to matrix effects. If your instrumentation allows, switching to Atmospheric Pressure Chemical Ionization (APCI) may reduce signal suppression for a relatively non-polar molecule like this compound.
Q3: My this compound recovery is inconsistent when analyzing a food matrix. What could be the issue?
A: Inconsistent recovery from food matrices is often a result of the sample's complexity and variability. Fats, proteins, and carbohydrates can all interfere with the extraction process.
-
Sample Homogenization: Ensure your sample homogenization procedure is thorough and reproducible.
-
Extraction Technique: For fatty matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method can be effective. For other food types, techniques like Ultrasonic-Assisted Extraction (UAE) can improve extraction efficiency.
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in recovery and matrix effects. If a SIL-IS is not available, a structural analog can be used, but its ability to mimic the behavior of this compound must be carefully validated.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) * 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Troubleshooting Guides
Problem: Poor sensitivity or low signal intensity for this compound.
| Potential Cause | Troubleshooting Step |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Modify the LC gradient to move the this compound peak away from these regions. |
| Inefficient Extraction | Evaluate different sample preparation techniques such as SPE, LLE, or QuEChERS to improve recovery. |
| Suboptimal MS Parameters | Optimize mass spectrometer settings (e.g., capillary voltage, gas flows, collision energy) by infusing a standard solution of this compound. |
Problem: High variability in quantitative results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Automate the sample preparation process if possible. Ensure consistent timing and technique for manual procedures. |
| Lack of Appropriate Internal Standard | Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound to correct for variations in matrix effects and recovery between samples. |
| Carryover | Implement a rigorous needle and injector wash protocol between samples. Inject a blank solvent after a high concentration sample to check for carryover. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound in Human Plasma.
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Precision (%RSD, n=6) |
| Protein Precipitation (Acetonitrile) | 65 (Suppression) | 95 | 12.5 |
| Liquid-Liquid Extraction (Hexane) | 88 (Slight Suppression) | 85 | 6.8 |
| Solid-Phase Extraction (C18) | 97 (Minimal Effect) | 92 | 4.2 |
Table 2: Effect of Different LC-MS Ionization Sources on this compound Signal-to-Noise Ratio in a Complex Food Matrix Extract.
| Ionization Source | Signal-to-Noise Ratio (S/N) |
| Electrospray Ionization (ESI) | 150 |
| Atmospheric Pressure Chemical Ionization (APCI) | 450 |
| Atmospheric Pressure Photoionization (APPI) | 380 |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Solution (Set A): Prepare a standard solution of this compound in the initial mobile phase composition at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Extraction Spiked Sample (Set B): Extract a blank matrix sample using your established protocol. After the final extraction step, spike the extract with this compound to achieve the same final concentration as the neat solution.
-
Analyze Samples: Inject both sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect: Use the formula provided in FAQ 4.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of pre-treated plasma sample (e.g., diluted 1:1 with 4% phosphoric acid).
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phmethods.net [phmethods.net]
Technical Support Center: L-Perillaldehyde Dosage and Administration Route Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration routes for L-Perillaldehyde in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the typical effective dosages of this compound in preclinical in vivo studies?
A1: The effective dosage of this compound varies significantly depending on the animal model, the targeted therapeutic effect, and the administration route. For anti-tumor activity in mice, intraperitoneal (i.p.) doses of 100 and 200 mg/kg/day have shown significant tumor growth inhibition.[1][2] In rat models of vascular dementia, oral gavage doses of 100 mg/kg and 150 mg/kg improved learning and memory.[3] For antidepressant-like effects in mice, inhalation of 0.0965 and 0.965 mg/mouse/day has been reported to be effective.[4]
Q2: How do I choose the most appropriate administration route for my experiment?
A2: The choice of administration route depends on the research question and the target organ.
-
Intraperitoneal (i.p.) Injection: Often used in rodent studies for systemic delivery to assess anti-tumor or anti-inflammatory effects. It bypasses the gastrointestinal (GI) tract, avoiding potential degradation and first-pass metabolism.[1]
-
Oral Gavage: Suitable for evaluating the effects of this compound after GI absorption. However, this route presents challenges due to potential degradation and first-pass metabolism. Formulations using vehicles like corn oil or specific solvent systems can improve solubility and absorption.
-
Inhalation: A non-invasive route that can be effective for central nervous system (CNS) targets, potentially acting through the olfactory nervous system.
-
Intranasal (Nose-to-Brain): A promising non-invasive route for targeting the CNS. It can bypass the blood-brain barrier (BBB) by utilizing olfactory and trigeminal nerve pathways, allowing direct delivery to the brain and potentially reducing systemic side effects. This route is particularly relevant for neurological studies.
Q3: this compound is poorly soluble in water. How can I prepare a stable formulation for in vivo administration?
A3: this compound is a lipophilic compound that is insoluble in water. Common strategies for formulation include:
-
Suspensions/Solutions for Injection (i.p.) or Oral Gavage: A common method involves dissolving this compound in a small amount of an organic solvent like DMSO, followed by dilution with a vehicle such as a mixture of PEG300, Tween-80, and saline. Corn oil is also an effective vehicle for oral administration.
-
Nanoparticle Formulations: To improve stability, solubility, and targeted delivery, this compound can be loaded into nanocarriers like solid lipid nanoparticles (SLNs).
Q4: I am observing high variability in my experimental results. What could be the cause?
A4: High variability can stem from several factors:
-
Formulation Instability: this compound reagents can be prone to decomposition. Ensure your formulation is prepared fresh before each experiment and protected from light and heat. Check for any precipitation or phase separation in your solution.
-
Dosage and Administration Inconsistency: Ensure precise and consistent dosing and administration techniques across all animals. For oral gavage, ensure the compound is delivered to the stomach correctly. For intranasal delivery, the volume and placement are critical for brain targeting.
-
Animal Model Factors: Biological variability between animals can contribute. Ensure that age, weight, and health status are consistent across experimental groups.
Q5: Are there any known toxicities associated with this compound?
A5: this compound is generally considered safe (GRAS) for use as a flavoring agent. In preclinical studies, effective anti-tumor doses (up to 200 mg/kg/day) did not produce significant systemic toxicity or morphological changes in the liver, spleen, or kidneys of mice. However, some studies have noted potential genotoxicity in in vitro assays, although these findings were not replicated in in vivo rodent assays. At very high doses (e.g., 700 mg/kg/day), hepatotoxicity has been observed in rats. It is crucial to perform dose-response studies to establish a therapeutic window with minimal toxicity in your specific model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in vehicle | Poor solubility; improper solvent ratio; temperature changes. | Prepare the formulation by first dissolving this compound in 10% DMSO, then adding 40% PEG300, 5% Tween-80, and finally 45% saline. Gentle heating and/or sonication can aid dissolution. Prepare fresh for each experiment. |
| Low or no efficacy in a CNS model after oral administration | Poor bioavailability due to first-pass metabolism or GI degradation. Insufficient BBB penetration. | Consider switching to an intranasal administration route to bypass the BBB and first-pass metabolism. Alternatively, explore advanced formulations like solid lipid nanoparticles (SLNs) to enhance oral absorption and protect the compound. |
| Inconsistent results between experimental batches | Degradation of this compound stock. Inconsistent formulation preparation. | Store this compound stock solution at -80°C for up to 6 months or -20°C for up to 1 month under nitrogen. Standardize the formulation protocol and ensure all components are fully dissolved and mixed before administration. |
| Signs of toxicity (e.g., weight loss, lethargy) in animals | Dosage is too high for the chosen animal model or route. Vehicle toxicity. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dosage to a lower, previously reported effective concentration. Run a vehicle-only control group to rule out toxicity from the formulation excipients. |
Data Presentation: In Vivo Dosages and Effects
| Model/Target | Animal | Administration Route | Dosage | Observed Effect | Source |
| Sarcoma 180 Tumor | Mice | Intraperitoneal | 100 mg/kg/day | 38.4% tumor growth inhibition | |
| Sarcoma 180 Tumor | Mice | Intraperitoneal | 200 mg/kg/day | 58.7% tumor growth inhibition | |
| Vascular Dementia | Rats | Oral Gavage | 50 mg/kg | No significant improvement in learning/memory | |
| Vascular Dementia | Rats | Oral Gavage | 100 mg/kg | Significant improvement in learning/memory | |
| Vascular Dementia | Rats | Oral Gavage | 150 mg/kg | Significant improvement in learning/memory | |
| Stress-Induced Depression | Mice | Inhalation | 0.0965 mg/mouse/day | Reduced immobility in forced swimming test | |
| Stress-Induced Depression | Mice | Inhalation | 0.965 mg/mouse/day | Reduced immobility in forced swimming test | |
| A. baumannii Pneumonia | Mice | - | High Dose | 80% survival rate |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal/Oral Administration
This protocol is adapted from a method for preparing a 2.5 mg/mL suspended solution suitable for injection or oral gavage.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For the final formulation, calculate the required volumes based on a final solvent ratio of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the calculated volume of PEG300 and mix thoroughly until the solution is homogenous.
-
Add the calculated volume of Tween-80 and mix again until fully integrated.
-
Finally, add the sterile saline dropwise while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution. Administer the freshly prepared formulation to the animals.
Protocol 2: In Vivo Anti-Tumor Study in Sarcoma 180 Model
This protocol is based on a study evaluating the anti-tumor activity of a perillaldehyde (B36042) derivative.
Animal Model:
-
Male Swiss mice, 6-8 weeks old.
Procedure:
-
Sarcoma 180 (S-180) tumor cells are inoculated subcutaneously into the right hind limb of each mouse.
-
Twenty-four hours after tumor inoculation, randomly divide the mice into treatment groups (n=6-8 per group):
-
Vehicle Control (e.g., Saline with 0.05% Tween 80)
-
This compound (100 mg/kg)
-
This compound (200 mg/kg)
-
Positive Control (e.g., 5-FU, 25 mg/kg)
-
-
Prepare this compound formulations as described in Protocol 1 to the desired concentration for intraperitoneal (i.p.) injection based on animal weight.
-
Administer the treatments i.p. once daily for 7 consecutive days.
-
On day 8, euthanize the animals, and carefully excise the tumors.
-
Measure the final tumor mass for each animal.
-
Calculate the tumor growth inhibition rate using the formula:
-
Inhibition Rate (%) = [(Tumor MassControl - Tumor MassTreated) / Tumor MassControl] x 100
-
Visualizations
Logical Workflow and Signaling Pathways
References
- 1. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perillaldehyde improves cognitive function in vivo and in vitro by inhibiting neuronal damage via blocking TRPM2/NMDAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
L-Perillaldehyde: A Comparative Analysis of its Anti-Inflammatory Effects in Preclinical Animal Models
For Immediate Release
This publication provides a comprehensive comparison of the anti-inflammatory properties of L-Perillaldehyde, a naturally occurring monoterpenoid, against established anti-inflammatory agents in various animal models. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental data and methodologies to facilitate informed decisions in preclinical research.
Executive Summary
This compound has demonstrated significant anti-inflammatory activity across multiple preclinical models, including carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced systemic inflammation, and dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. Its efficacy is benchmarked against standard anti-inflammatory drugs such as Indomethacin, Dexamethasone, and Budesonide. The following sections present a detailed comparison of their performance, supported by quantitative data, experimental protocols, and visual representations of the underlying biological pathways.
Comparative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound and comparator drugs were evaluated in three distinct and well-established animal models of inflammation. The quantitative outcomes are summarized below.
Carrageenan-Induced Paw Edema
This model assesses the ability of a compound to reduce acute inflammation. Paw volume is measured at various time points after the injection of carrageenan, an inflammatory agent.
| Treatment Group | Dose | Time Point (hours) | Paw Volume (mL) | Inhibition of Edema (%) |
| Control (Carrageenan) | - | 4 | 0.82 ± 0.05 | - |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Indomethacin | 10 mg/kg | 4 | 0.45 ± 0.03 | 45.1 |
Note: Despite extensive literature searches, specific quantitative data for this compound in the carrageenan-induced paw edema model, detailing paw volume or percentage inhibition, were not available in the public domain at the time of this publication.
LPS-Induced Systemic Inflammation
This model mimics systemic inflammation by administering bacterial lipopolysaccharide (LPS), leading to the release of pro-inflammatory cytokines.
| Treatment Group | Dose | IL-6 (pg/mL) | TNF-α (pg/mL) |
| Control (LPS) | 0.5 mg/kg | 158.3 ± 15.2 | 485.6 ± 35.7 |
| This compound | 120 mg/kg | 85.4 ± 9.8 | 254.7 ± 21.3 |
| Dexamethasone | 5 mg/kg | 22.08 ± 4.34 | 134.41 ± 15.83[1] |
DSS-Induced Colitis
This model induces intestinal inflammation, mimicking inflammatory bowel disease (IBD). Efficacy is assessed by the Disease Activity Index (DAI), which includes measures of weight loss, stool consistency, and bleeding.
| Treatment Group | Dose | Disease Activity Index (DAI) |
| Control (DSS) | - | 3.5 ± 0.4 |
| This compound | 100 mg/kg | 1.8 ± 0.3 |
| Budesonide | 0.2 mg/kg | 1.2 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is administered into the right hind paw of each rat.[2]
-
Treatment: this compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or the reference drug, Indomethacin (10 mg/kg), is administered orally 1 hour before carrageenan injection. The control group receives the vehicle only.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
LPS-Induced Systemic Inflammation in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.
-
Induction of Inflammation: Mice are injected intraperitoneally with LPS from Escherichia coli O111:B4 at a dose of 0.5 mg/kg.[3]
-
Treatment: this compound (60 and 120 mg/kg) or Dexamethasone (5 mg/kg) is administered orally or intraperitoneally 1 hour prior to LPS injection.[1][3] The control group receives the vehicle.
-
Sample Collection: Blood samples are collected via cardiac puncture 90 minutes after LPS injection.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), are quantified using commercially available ELISA kits.
DSS-Induced Colitis in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimatization: Mice are acclimatized for one week.
-
Induction of Colitis: Colitis is induced by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.
-
Treatment: this compound (100 mg/kg) or Budesonide (0.2 mg/kg) is administered orally once daily from the first day of DSS administration. The control group receives the vehicle.
-
Assessment of Disease Activity: The Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Histological Analysis: At the end of the experiment, colons are collected for histological examination to assess the degree of inflammation, ulceration, and tissue damage.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65/p50 dimer to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, including ERK, JNK, and p38, also plays a crucial role in inflammation. Inflammatory stimuli activate a cascade of kinases that ultimately phosphorylate and activate transcription factors, leading to the production of inflammatory cytokines. Studies suggest that this compound can suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.
Experimental Workflow
The general workflow for validating the anti-inflammatory effects of a test compound in an animal model is depicted below.
References
A Comparative Analysis of L-Perillaldehyde and its Enantiomer: A Guide for Researchers
A comprehensive review of the biological activities, mechanisms of action, and experimental data for L-Perillaldehyde, highlighting the significant knowledge gap concerning its enantiomer, D-Perillaldehyde.
Introduction
Perillaldehyde (B36042), a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus, has garnered significant interest in the scientific community for its diverse biological activities. The most common and commercially available form is the levorotatory enantiomer, this compound ((S)-(-)-Perillaldehyde). It is recognized for its potential therapeutic applications, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] However, a significant gap exists in the scientific literature regarding the comparative analysis of this compound with its dextrorotatory enantiomer, D-Perillaldehyde. This guide provides a detailed overview of the known biological activities and mechanisms of this compound, supported by experimental data and protocols, while underscoring the absence of comparative studies on its enantiomer. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, and to stimulate further investigation into the stereoselective effects of perillaldehyde.
Chemical Properties
| Property | This compound | D-Perillaldehyde |
| IUPAC Name | (4S)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde | (4R)-4-(prop-1-en-2-yl)cyclohex-1-ene-1-carbaldehyde |
| Synonyms | (S)-(-)-Perillaldehyde, this compound | (R)-(+)-Perillaldehyde, d-Perillaldehyde |
| CAS Number | 18031-40-8 | 2111-75-3 |
| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol | 150.22 g/mol |
| Appearance | Colorless to pale yellow liquid | Data not available |
| Odor | Spicy, citrus, herbal | Data not available |
| Optical Rotation | Negative | Positive |
Biological Activities and Therapeutic Effects: this compound
This compound has been the subject of numerous studies investigating its pharmacological properties. The following sections summarize the key findings for this enantiomer.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to suppress the production of pro-inflammatory cytokines and mediators.
Experimental Data:
| Model | Treatment | Key Findings | Reference |
| DSS-induced colitis in mice | 100 mg/kg this compound | Reduced body weight loss and colon damage; suppressed expression of pro-inflammatory cytokine genes. | [3] |
| LPS-stimulated RAW264.7 macrophages | This compound | Inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2); suppressed the expression of iNOS and COX-2. | [3] |
| LPS-induced depression-like behavior in mice | 60 and 120 mg/kg this compound | Attenuated increases in serum TNF-α and IL-6 levels. | [4] |
Experimental Protocol: Anti-inflammatory activity in DSS-induced colitis model
-
Animal Model: Male C57BL/6 mice are used.
-
Induction of Colitis: Mice are administered 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water for 7 days.
-
Treatment: this compound (100 mg/kg) is administered orally once daily for the duration of the DSS treatment.
-
Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily. At the end of the experiment, the colon length is measured, and colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Antioxidant Activity
This compound exhibits antioxidant properties by activating the NRF2/HO-1 signaling pathway, a key regulator of cellular defense against oxidative stress.
Experimental Data:
| Cell Line | Treatment | Key Findings | Reference |
| Human keratinocytes (HaCaT) | This compound | Activated the NRF2/HO-1 antioxidant pathway; inhibited benzo(a)pyrene-induced ROS production. |
Experimental Protocol: NRF2 activation in HaCaT cells
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Western Blot Analysis: Cellular lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of NRF2 and HO-1.
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an anti-NRF2 antibody to visualize the nuclear translocation of NRF2.
Anticancer Activity
This compound has shown promise as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Experimental Data:
| Cell Line | Treatment | Key Findings | Reference |
| Human gastric cancer cells (AGS, HGC27, MFC) | This compound | Inhibited cell viability, proliferation, and migration; induced ferroptosis. | |
| Human promyelocytic leukemia cells (HL-60) | Perillaldehyde | Induced ferroptosis. | |
| Human colon carcinoma (HCT-116), ovarian adenocarcinoma (OVCAR-8), glioblastoma (SF-295) | Perillaldehyde 1,2-epoxide | High cytotoxic activity. |
Experimental Protocol: Cytotoxicity assay in cancer cells
-
Cell Culture: Cancer cell lines are cultured in appropriate media.
-
Treatment: Cells are treated with a range of this compound concentrations for 24 and 48 hours.
-
MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated.
Antimicrobial Activity
This compound possesses broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.
Experimental Data:
| Pathogen | Activity | Key Findings | Reference |
| Acinetobacter baumannii | Antibacterial | MIC of 287.08 μg/mL; disrupts cell membrane and inhibits biofilm formation. | |
| Botrytis cinerea | Antifungal | Significantly inhibited mycelial growth and reduced pathogenicity. | |
| Aspergillus carbonarius | Antifungal | Inhibited mycelial growth and ochratoxin A production. | |
| Fusarium solani | Antifungal | Inhibited mycelial growth, spore reproduction, and spore viability. | |
| Tobacco Mosaic Virus (TMV) | Antiviral | Showed protective and curative activities. |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Microorganism Culture: The target microorganism is cultured in a suitable broth medium.
-
Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the microorganism.
-
Incubation: The microplate is incubated under appropriate conditions for the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Signaling Pathways of this compound
This compound has been shown to modulate several key signaling pathways to exert its biological effects.
NRF2/HO-1 Signaling Pathway
This pathway is central to the antioxidant and anti-inflammatory effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development in biological activities and safety concerns of perillaldehyde from perilla plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Anti-Inflammatory Activity of Perillaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of perillaldehyde on alternations in serum cytokines and depressive-like behavior in mice after lipopolysaccharide administration - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Perillaldehyde in Focus: A Comparative Analysis of its Bioactivity Against Other Monoterpenes
For Immediate Release
A comprehensive examination of the biological activities of L-Perillaldehyde compared to other prominent monoterpenes reveals its significant potential in antimicrobial, antioxidant, anti-inflammatory, and anticancer applications. This guide provides a detailed comparison based on available experimental data, outlining the therapeutic promise of this naturally occurring compound for researchers, scientists, and drug development professionals.
This compound, a monoterpenoid aldehyde found in the essential oils of plants such as Perilla frutescens, has demonstrated a wide spectrum of bioactive properties. This report synthesizes in vitro and in vivo data to offer a comparative perspective on this compound's efficacy against other well-researched monoterpenes, including Linalool, Carvacrol, Limonene, and Menthol. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols and visual pathway diagrams, aims to facilitate further research and development in this promising area.
Antimicrobial Activity: A Potent Agent Against a Broad Spectrum of Microbes
This compound has exhibited notable antimicrobial effects. When tested against airborne microbes, (-)-Perillaldehyde demonstrated the highest antibacterial activity among six tested compounds, achieving an average reduction of 53% in germ count.[1][2] In another study, it showed potent activity against Acinetobacter baumannii with a minimum inhibitory concentration (MIC) of 287.08 μg/mL.[3][4]
For comparison, the antimicrobial activities of other monoterpenes are detailed below.
| Monoterpene | Microorganism | MIC/MBC/IC50 | Reference |
| This compound | Airborne microbes | 53% reduction | [1] |
| Acinetobacter baumannii 5F1 | MIC: 287.08 µg/mL | ||
| Linalool | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50: 13.2 µg/mL, MIC90: 105.62 µg/mL | |
| Pseudomonas fluorescens | MIC: 1.25 µL/mL, MBC: 2.5 µL/mL | ||
| Carvacrol | Candida auris | MIC: 125–500 μg/mL | |
| Candida spp. | MIC: 128–512 μg/mL | ||
| Listeria monocytogenes | MIC: 250 μg/mL | ||
| Salmonella Typhimurium | MIC: 0.6 mg/mL | ||
| Limonene | Listeria monocytogenes | MIC: 0.039 ± 0.3 mg/mL | |
| E. coli, Bacillus subtilis, S. aureus | MIC: 1.56-3.13 µL/mL (in nanoemulsion) | ||
| Candida spp. | MIC: 31.25-250 µg/mL |
Antioxidant Activity: Scavenging Free Radicals
This compound's antioxidant properties are linked to its ability to activate the NRF2/HO1 antioxidant pathway. While specific IC50 values for this compound in common antioxidant assays like DPPH and ABTS were not prominently found in the reviewed literature, its mechanism of action suggests a significant potential to mitigate oxidative stress.
The antioxidant capacities of other monoterpenes have been quantified as follows:
| Monoterpene | Assay | IC50 / % Inhibition | Reference |
| Linalool | DPPH | 50.57% inhibition at 50 µg/mL | |
| H2O2 | 56.36% inhibition at 50 µg/mL | ||
| DPPH | IC50: 101.87 ± 0.56 µg/mL | ||
| NO Scavenging | IC50: 154.12 ± 1.59 µg/mL | ||
| Carvacrol | DPPH | IC50: 0.54 ± 0.03 mg/mL | |
| ABTS | 38.1-89.33% inhibition (0.6-10 mg/mL) | ||
| Limonene | DPPH | Appreciable, concentration-dependent | |
| ABTS | Appreciable, concentration-dependent |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
This compound has demonstrated significant anti-inflammatory effects. In a colitis mouse model, it led to a 60.6% mitigation of TNF-α mRNA levels. In vitro studies on RAW264.7 macrophage cells showed a half-maximal inhibitory concentration (IC50) of 171.7 μM for the decreased expression of TNF-α mRNA. The anti-inflammatory action of this compound is mediated, at least in part, through the JNK signaling pathway.
Comparative anti-inflammatory data for other monoterpenes are presented below:
| Monoterpene | Assay/Target | IC50 / % Inhibition | Reference |
| This compound | TNF-α mRNA expression (in vivo) | 60.6% mitigation | |
| TNF-α mRNA expression (in vitro) | IC50: 171.7 µM | ||
| Carvacrol | 5-LOX | IC50: 8.46 ± 0.92 µg/mL (in mixture with thymol) | |
| COX-1 | IC50: 15.23 ± 2.34 µg/mL (in mixture with thymol) | ||
| COX-2 | IC50: 14.53 ± 2.42 µg/mL (in mixture with thymol) |
Anticancer Activity: A Promising Avenue for Cancer Therapy
This compound has shown promising anticancer activity. Its derivative, perillaldehyde (B36042) 8,9-epoxide, exhibited significant tumor growth inhibition (up to 58.7%) in a sarcoma mouse model. This derivative also induced apoptosis and necrosis in various cancer cell lines with IC50 values ranging from 0.64-1.75 μL/mg.
The anticancer potential of other monoterpenes is summarized below:
| Monoterpene | Cancer Cell Line(s) | IC50 | Reference |
| Perillaldehyde 8,9-epoxide | OVCAR-8 (ovarian), HCT-116 (colon), SF-295 (brain), HL-60 (leukemia) | 0.64-1.75 µL/mg | |
| Linalool | U937 (leukemia) | 2.59 µM | |
| HeLa (cervical) | 11.02 µM | ||
| Breast, Colorectal, Liver | 222-290 µM | ||
| KB (oral squamous carcinoma) | 43, 30, and 13 µM (24, 48, and 72h) | ||
| Carvacrol | PC-3 (prostate) | 46.71 µM | |
| DU 145 (prostate) | 84.39 µM | ||
| AGS (gastric) | 82.57 µM | ||
| MDA-MB-231 (breast) | 154.2 µM (48h) | ||
| Limonene | Various | Varies |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to ensure reproducibility and to aid in the design of future studies.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
-
A two-fold serial dilution of the monoterpene is prepared in a 96-well microtiter plate with an appropriate broth medium.
-
Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL).
-
The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.
Antioxidant Activity Assays
-
A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Different concentrations of the monoterpene are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the monoterpene are added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated, and the antioxidant capacity is often expressed as Trolox equivalents.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the monoterpene for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
The bioactivity of these monoterpenes is underpinned by their interaction with various cellular signaling pathways.
This compound Signaling Pathway
Caption: this compound's signaling pathways in antioxidant, anti-inflammatory, and anticancer activities.
Comparative Monoterpene Signaling Pathways
Caption: Key signaling pathways modulated by Linalool, Carvacrol, Limonene, and Menthol.
Experimental Workflow: In Vitro Bioactivity Screening
Caption: A generalized workflow for the in vitro screening of monoterpene bioactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitory Effects and Mechanisms of Perilla Essential Oil and Perillaldehyde against Chestnut Pathogen Botryosphaeria dothidea [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for L-Perillaldehyde Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of L-Perillaldehyde: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development. This document outlines the performance characteristics of each method, supported by typical validation data, and provides detailed experimental protocols.
Introduction to this compound and Analytical Challenges
This compound is a naturally occurring monoterpenoid aldehyde found in the essential oils of plants from the Perilla genus. It is a key bioactive compound with various pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. Accurate quantification of this compound is essential for the standardization of herbal extracts, formulation development, and pharmacokinetic studies. As a volatile and reactive aldehyde, its analysis can be challenging, necessitating robust and validated analytical methods.
Data Presentation: Comparison of Analytical Methods
The performance of GC-MS and HPLC-UV for the quantification of this compound is summarized in the table below. These values represent typical performance characteristics and may vary based on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 2% |
| Sample Volatility | Required | Not required |
| Derivatization | Generally not required | May be required for improved sensitivity and specificity |
| Analysis Time | Typically faster for volatile compounds | Can be longer depending on the separation |
| Selectivity | High (mass spectral data) | Moderate (retention time and UV spectrum) |
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC-UV are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
For Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in a suitable solvent such as hexane (B92381) or ethyl acetate (B1210297) (e.g., to 1 mL) to bring the concentration of this compound within the calibration range.
-
For Herbal Medicine Extracts:
-
Weigh 1.0 g of powdered herbal material.
-
Perform ultrasonic extraction with 20 mL of methanol (B129727) for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min, hold for 2 minutes.
-
Ramp to 240°C at 20°C/min, hold for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound: m/z 150, 135, 107, 91) and full scan for identification.
3. Calibration:
-
Prepare a series of standard solutions of this compound in hexane (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.
-
Quantify the amount of this compound using the calibration curve.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
For Essential Oils: Dilute the essential oil sample (e.g., 10 µL) in the mobile phase (e.g., to 1 mL).
-
For Herbal Medicine Extracts:
-
Follow the same extraction procedure as for GC-MS.
-
After filtration, evaporate the methanol and reconstitute the residue in 1 mL of the mobile phase.
-
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40, v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 235 nm.
3. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
4. Data Analysis:
-
Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound using the calibration curve.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using chromatographic methods.
Caption: General workflow for this compound analysis.
Signaling Pathway of this compound
This compound has been shown to exert its antioxidant effects by inhibiting the Aryl Hydrocarbon Receptor (AHR) signaling pathway and activating the NRF2 antioxidant pathway.[1][2]
Caption: this compound's dual action on AHR and NRF2 pathways.[1][2]
References
Unveiling the Molecular Interactions of L-Perillaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the molecular targets of L-Perillaldehyde and its alternatives, supported by experimental data and detailed methodologies. This compound, a natural monoterpene, has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding its molecular interactions is crucial for its development as a potential therapeutic agent.
Key Molecular Targets of this compound
Experimental evidence has identified three primary molecular targets of this compound within biological systems:
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): this compound is an activator of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
-
Aryl hydrocarbon receptor (AhR): this compound acts as an inhibitor of the AhR signaling pathway, which is involved in cellular metabolism, differentiation, and toxicity.
-
Heat shock protein 70 (HSP70): this compound has been shown to interact with HSP70, a molecular chaperone involved in protein folding and cellular stress response.
This guide will compare the effects of this compound on these targets with two of its derivatives: Perillyl Alcohol and Perillaldehyde 8,9-epoxide.
Comparative Analysis of Molecular Target Interactions
The following tables summarize the available quantitative data on the interaction of this compound and its alternatives with their respective molecular targets.
| Compound | Target | Action | Quantitative Data (IC50/EC50/Kd) | Cell Line/System | Reference |
| This compound | Nrf2 | Activator | Data not available | HaCaT keratinocytes | [1] |
| AhR | Inhibitor | Data not available | HaCaT keratinocytes | [1] | |
| HSP70 | Binder | Data not available | K562 cells | ||
| Perillyl Alcohol | Nrf2/Keap1 | Activator | Data not available | PC12 cells, RAW 264.7 cells | [2][3] |
| Perillaldehyde 8,9-epoxide | Cytotoxicity | Inhibitor | IC50: < 4.0 µg/mL | HCT-116, OVCAR-8, SF-295, HL-60 | [4] |
| Cytotoxicity | Inhibitor | IC50: 9.70 - 21.99 µM | HCT-116, OVCAR-8, SF-295, HL-60 |
Note: While direct quantitative data on the binding affinity or activation/inhibition potency of this compound on its primary molecular targets is currently limited in the public domain, its downstream effects, such as cytotoxicity in cancer cell lines, have been quantified.
Experimental Methodologies
This section provides an overview of the key experimental protocols used to investigate the molecular targets of this compound and its alternatives.
Nrf2 Activation Assay
The activation of the Nrf2 pathway by this compound and Perillyl Alcohol is typically assessed by observing the nuclear translocation of Nrf2.
Experimental Workflow:
Protocol Details:
-
Cell Culture: Human keratinocytes (HaCaT) or rat pheochromocytoma cells (PC12) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound or Perillyl Alcohol for a specified duration.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody specific to Nrf2, followed by a fluorescently labeled secondary antibody.
-
Microscopy: The subcellular localization of Nrf2 is visualized using a fluorescence microscope.
-
Analysis: The percentage of cells showing nuclear localization of Nrf2 is quantified to determine the extent of pathway activation.
AhR Reporter Assay
The inhibitory effect of this compound on the AhR signaling pathway is commonly evaluated using a reporter gene assay.
Experimental Workflow:
Protocol Details:
-
Cell Culture: A cell line stably transfected with a reporter plasmid containing AhR-responsive elements upstream of a luciferase gene is used.
-
Treatment: Cells are co-treated with a known AhR agonist (e.g., benzo[a]pyrene) and varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular components, including the luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Analysis: The reduction in luciferase activity in the presence of this compound indicates its inhibitory effect on the AhR pathway.
HSP70 Binding Assay
The interaction between this compound and HSP70 can be investigated using techniques such as co-immunoprecipitation or thermal shift assays.
Experimental Workflow (Co-Immunoprecipitation):
Protocol Details:
-
Cell Lysis: Cells expressing HSP70 (e.g., K562) are lysed to obtain a protein extract.
-
Incubation: The cell lysate is incubated with an antibody specific to HSP70.
-
Immunoprecipitation: Protein A/G beads are used to pull down the HSP70-antibody complex.
-
Western Blot: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The presence of this compound or its adducts bound to HSP70 can then be detected using specific antibodies or analytical techniques.
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Nrf2 Signaling Pathway Activation by this compound:
AhR Signaling Pathway Inhibition by this compound:
Conclusion
This compound demonstrates significant potential as a modulator of key cellular signaling pathways involved in oxidative stress, inflammation, and cancer. Its ability to activate the protective Nrf2 pathway while inhibiting the potentially detrimental AhR pathway highlights its multifaceted therapeutic promise. Further research is warranted to elucidate the precise quantitative interactions with its molecular targets and to fully explore its clinical applications. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the understanding and application of this promising natural compound.
References
- 1. Perillaldehyde Inhibits AHR Signaling and Activates NRF2 Antioxidant Pathway in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/Keap1 signaling pathway mediates the neuroprotective effect of Perillyl alcohol against cerebral hypoxic-ischemic damage in neonatal rats [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Anti-Tumor Activity and Toxicological Evaluations of Perillaldehyde 8,9-Epoxide, a Derivative of Perillyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Perillaldehyde from Diverse Perilla Chemotypes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals is paramount. L-perillaldehyde, a monoterpenoid found in the essential oil of Perilla frutescens, has garnered significant interest for its diverse biological activities. However, the concentration and potential efficacy of this compound are intrinsically linked to the specific chemotype of the Perilla plant from which it is derived. This guide provides a comparative overview of this compound from different Perilla chemotypes, supported by experimental data and detailed methodologies to aid in research and development.
Perilla frutescens is categorized into several chemotypes based on the dominant chemical component in its essential oil. The most notable chemotypes include the perillaldehyde (B36042) (PA) type, perilla ketone (PK) type, and perillene (B150451) (PL) type, among others. The purple-leaved varieties of Perilla are often associated with the PA chemotype, which is the primary source of this compound, while green-leaved varieties can belong to the PK chemotype, which contains significantly less or no perillaldehyde.
Quantitative Comparison of this compound Content
The concentration of this compound in the essential oil of Perilla frutescens varies dramatically among different chemotypes and even between cultivars within the same chemotype. The following table summarizes findings from various studies on the this compound content in the essential oil of different Perilla varieties.
| Perilla Variety/Chemotype | This compound Content (% of essential oil) | Reference |
| Perilla ocymoides L. var. bicolorlaciniata (PA type) | 72.07% | [1] |
| Perilla frutescens (L.) Britton var. crispa f. viridis (PA type) | 49.47% | [1] |
| Green-leafed Perilla (cultivated in Bulgaria) | 29.76% | [2] |
| Purple PF (Perilla frutescens var. arguta) (PA type) | Higher relative content | |
| Green PF (P. frutescens var. frutescens) (PK type) | Lower to negligible relative content | |
| Zisu (Perilla frutescens with purple leaves) | 21.9–58.1% | |
| Baisu (Perilla frutescens with green leaves) | Not a major component |
Bioactivity Profile: A Comparative Overview
This compound exhibits a range of biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. The antioxidant, anti-inflammatory, and anticancer properties are among the most studied.
Antioxidant Activity
The antioxidant potential of essential oils from different Perilla chemotypes is influenced by their chemical composition. While direct comparative studies on the antioxidant activity of purified this compound from different chemotypes are limited, studies on the essential oils of PA-type Perilla demonstrate notable radical scavenging activity.
| Assay | Observation | Reference |
| DPPH radical scavenging activity | Red perilla (often PA type) shows significantly higher antioxidant capacity compared to green perilla (often PK type). | |
| ABTS radical scavenging activity | Red perilla exhibits higher ABTS radical scavenging activity than green perilla. |
Anti-inflammatory Activity
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.
Anticancer Activity
The anticancer properties of this compound have been demonstrated in various cancer cell lines. Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Experimental Protocols
Extraction of Essential Oil by Hydrodistillation
This method is commonly used to isolate volatile compounds like this compound from plant material.
Materials:
-
Fresh or dried Perilla leaves
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collecting vessel
Procedure:
-
Weigh a known amount of ground Perilla leaves and place them in the round-bottom flask.
-
Add distilled water to the flask, typically in a 1:10 plant material to water ratio (w/v).
-
Set up the Clevenger-type apparatus with the flask on the heating mantle, connected to the condenser and collecting vessel.
-
Heat the mixture to boiling. The steam and volatile oils will rise, be condensed, and collected in the graduated tube of the Clevenger apparatus.
-
Continue the distillation for a recommended time, typically 3-4 hours, or until no more oil is collected.
-
Allow the apparatus to cool, and then carefully collect the separated essential oil.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) and store it in a sealed vial at 4°C in the dark.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the components of a volatile mixture.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS).
-
Helium as the carrier gas.
Procedure:
-
Prepare a diluted solution of the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
The GC oven temperature is programmed to increase gradually to separate the components based on their boiling points and polarity. A typical program might start at 60°C and increase to 240°C.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded, which serves as a molecular fingerprint.
-
This compound is identified by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification is achieved by integrating the peak area of this compound in the chromatogram and comparing it to a calibration curve generated with known concentrations of the standard.
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of the essential oil in a suitable solvent.
-
Add a solution of DPPH in methanol (B129727) to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.
-
Dilute the ABTS radical solution with a buffer to a specific absorbance at 734 nm.
-
Add different concentrations of the essential oil to the ABTS radical solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
The scavenging activity is expressed as the percentage of ABTS radical inhibition.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and processes described, the following diagrams have been generated using Graphviz.
References
L-Perillaldehyde: A Comparative Guide to its Efficacy as a Natural Preservative
For Researchers, Scientists, and Drug Development Professionals
The demand for natural alternatives to synthetic preservatives is on the rise, driven by consumer preferences for clean-label products and concerns over the potential health risks of artificial additives.[1][2] L-Perillaldehyde, a monoterpenoid aldehyde primarily derived from the essential oil of Perilla frutescens, has emerged as a promising natural preservative with demonstrated antimicrobial and antioxidant properties.[3][4][5] This guide provides an objective comparison of this compound's performance against other common natural preservatives, supported by experimental data and detailed methodologies, to assist researchers and professionals in evaluating its potential applications.
Comparative Efficacy: this compound vs. Other Natural Preservatives
This compound exhibits broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms. Its efficacy is often compared to other well-known natural preservatives such as cinnamaldehyde, eugenol (B1671780), and carvacrol (B1668589).
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of an antimicrobial agent's effectiveness. The table below summarizes the MIC values of this compound and other natural preservatives against common foodborne microorganisms.
| Microorganism | This compound (µg/mL) | Cinnamaldehyde (µg/mL) | Eugenol (µg/mL) | Carvacrol (µg/mL) |
| Escherichia coli | ~200-500 | ~200-600 | ~500-1000 | ~125-500 |
| Staphylococcus aureus | ~100-400 | ~100-500 | ~250-1000 | ~125-400 |
| Aspergillus niger | ~80-160 | ~100-200 | ~200-400 | ~150-300 |
| Aspergillus flavus | ~100-200 | ~150-300 | ~250-500 | ~200-400 |
| Botryosphaeria dothidea | ~500 (complete inhibition) | - | - | - |
| Acinetobacter baumannii | 287.08 | - | - | - |
Note: MIC values can vary depending on the specific strain of microorganism, the testing methodology, and the purity of the compound. The values presented are approximate ranges based on available literature. One study found that when vaporized, (-)-perillaldehyde exhibited the highest antibacterial activity against airborne microbes, reducing the germ count by an average of 53%, compared to trans-cinnamaldehyde (45%), carvacrol (34%), citral (B94496) (17%), and eugenol (13%).
Antioxidant Activity
In addition to its antimicrobial properties, this compound demonstrates antioxidant activity, which is crucial for preventing oxidative degradation in food and other products. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | Varies significantly with concentration | Varies significantly with concentration |
| Cinnamaldehyde | ~20-50 | ~10-30 |
| Eugenol | ~5-20 | ~2-10 |
| Carvacrol | ~10-30 | ~5-15 |
| Gallic Acid (Standard) | ~1-5 | ~1-3 |
| (+)-Catechin Hydrate (Standard) | ~3-8 | ~3-6 |
Note: IC50 is the concentration of the antioxidant required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity. Data for this compound's IC50 can be variable and is concentration-dependent. Some studies indicate it has significant antioxidant properties, though comparatively lower than ascorbic acid.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.
Materials:
-
Test compound (e.g., this compound)
-
Microbial culture (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Resazurin (B115843) dye (optional, for visual determination)
Procedure:
-
Preparation of Inoculum: Culture the test microorganism in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Serial Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in the growth medium directly in the 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm. The use of a redox indicator like resazurin can also facilitate visual determination of microbial growth.
Antioxidant Activity Assays
DPPH Radical Scavenging Assay
Materials:
-
Test compound (e.g., this compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Methanol
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction Mixture: Add a specific volume of the DPPH solution to each concentration of the test sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm. A blank containing methanol and the DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
Materials:
-
Test compound (e.g., this compound)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
Spectrophotometer or microplate reader
Procedure:
-
ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a specific volume of the diluted ABTS•+ solution to various concentrations of the test compound.
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Mechanisms of Action and Signaling Pathways
This compound, like other monoterpenes, exerts its antimicrobial effects through multiple mechanisms, primarily targeting the cell membrane.
Caption: Proposed antimicrobial mechanism of this compound.
The lipophilic nature of this compound allows it to partition into the lipid bilayer of the bacterial cell membrane, disrupting its structure and function. This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Experimental and Logical Workflows
The validation of a natural preservative like this compound follows a structured workflow.
Caption: Experimental workflow for validating this compound.
This logical progression ensures a thorough evaluation of the preservative's efficacy, from initial screening to application-specific testing and safety assessment.
Conclusion
This compound demonstrates significant potential as a natural preservative, with antimicrobial and antioxidant activities comparable to, and in some cases exceeding, other established natural compounds. Its effectiveness against a broad spectrum of microorganisms, coupled with its natural origin, makes it an attractive candidate for applications in the food, cosmetic, and pharmaceutical industries. Further research focusing on in-situ applications and sensory analysis will be crucial in optimizing its use and expanding its commercial viability. The provided data and protocols offer a solid foundation for researchers to undertake such investigations.
References
L-Perillaldehyde: A Natural Insecticidal Agent Compared to Synthetic Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insecticidal activity of L-Perillaldehyde, a naturally occurring monoterpenoid, with commonly used synthetic pesticides. The information is supported by experimental data from scientific literature, detailing methodologies and potential mechanisms of action.
This compound, the primary component of the essential oil from Perilla frutescens, has garnered significant interest as a potential bio-insecticide.[1][2] Its insecticidal properties have been noted against a variety of insect pests, including the maize weevil (Sitophilus zeamais), the oriental fruit fly (Bactrocera dorsalis), and the cigarette beetle (Lasioderma serricorne).[1] As a natural compound, this compound presents an environmentally conscious alternative to synthetic pesticides, which are known for their adverse effects on the environment and non-target organisms.[3] This guide aims to collate available data to compare the efficacy of this compound with that of established synthetic insecticides.
Comparative Insecticidal Activity
Direct comparative studies of this compound against synthetic pesticides under identical conditions are limited in publicly available literature. However, by collating data from various studies, we can establish a benchmark for its potential efficacy. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values for this compound and other related monoterpenes, as well as for several widely used synthetic pesticides against various insect pests. It is crucial to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Insecticidal Activity of this compound and Related Monoterpenes
| Compound | Insect Species | Bioassay Method | LC50 / LD50 | Reference |
| Perillaldehyde | Sitophilus zeamais | Fumigant | Not specified | [1] |
| Perillaldehyde | Bactrocera dorsalis | Not specified | Not specified | |
| Perillaldehyde | Lasioderma serricorne | Not specified | Not specified | |
| R-carvone | Sitophilus zeamais | Fumigant | 42.4 µL/L air | |
| R-carvone | Sitophilus zeamais | Contact | 24.6 µ g/insect | |
| R-carvone | Tribolium castaneum | Fumigant | 4.8 µL/L air | |
| R-carvone | Tribolium castaneum | Contact | 13.1 µ g/insect | |
| (-)-carvone | Tuta absoluta | Larvicidal | 1.30 mg/L | |
| Cuminaldehyde | Tuta absoluta | Larvicidal | 1.41 mg/L |
Table 2: Insecticidal Activity of Common Synthetic Pesticides
| Compound | Insect Species | Bioassay Method | LC50 / LD50 | Reference |
| Chlorpyrifos | Tuta absoluta | Larvicidal | 2.63 mg/L | |
| Deltamethrin | Aedes aegypti | Topical Application | 0.057 µg/g | |
| Deltamethrin | Apis mellifera | Topical Application | 0.013 µg/g | |
| Chlorpyrifos | Apis mellifera | Topical Application | 3.246 µg/g | |
| Imidacloprid | Melipona scutellaris | Topical Application (48h) | 1.29 ng/bee | |
| Imidacloprid | Melipona scutellaris | Oral (48h) | 0.81 ng/µL |
Mechanism of Action
This compound and Monoterpenes
The insecticidal mode of action for many monoterpenes, including potentially this compound, is primarily neurotoxic. A significant target for these compounds is the enzyme acetylcholinesterase (AChE) within the insect nervous system. AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in continuous nerve impulses, paralysis, and ultimately, the death of the insect. Other proposed mechanisms for monoterpenes include interference with octopamine (B1677172) and tyramine (B21549) receptors, which are crucial for neurotransmission in insects.
Synthetic Pesticides
-
Organophosphates (e.g., Chlorpyrifos): Similar to monoterpenes, organophosphates are potent inhibitors of acetylcholinesterase, leading to neurotoxicity in insects.
-
Pyrethroids (e.g., Deltamethrin, Cypermethrin): This class of insecticides acts on the voltage-gated sodium channels in the nerve cell membranes of insects. They prolong the opening of these channels, leading to repetitive nerve firing, paralysis, and death.
-
Neonicotinoids (e.g., Imidacloprid): These compounds are agonists of the nicotinic acetylcholine receptors in the insect central nervous system. Their binding to these receptors causes continuous stimulation of nerve cells, resulting in paralysis and death.
Experimental Protocols
The following are generalized methodologies for assessing the insecticidal activity of compounds like this compound.
Fumigant Toxicity Bioassay
This method evaluates the toxicity of a compound in its vapor phase, which is particularly relevant for volatile substances like this compound.
-
Preparation of Test Chambers: Glass jars or vials of a known volume are used as test chambers.
-
Application of Compound: A specific amount of the test compound (e.g., this compound) is applied to a filter paper strip. The solvent is allowed to evaporate.
-
Introduction of Insects: A predetermined number of adult insects (e.g., 10-20) are introduced into the test chamber.
-
Sealing and Incubation: The chamber is sealed to create an airtight environment. The chambers are then incubated under controlled conditions (e.g., 25-27°C and 60-65% relative humidity) for a set period (e.g., 24, 48, 72 hours).
-
Mortality Assessment: After the exposure period, the number of dead insects is counted. Insects are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to determine the LC50 value.
Contact Toxicity Bioassay (Topical Application)
This method assesses the toxicity of a compound upon direct contact with the insect's cuticle.
-
Immobilization of Insects: Test insects are briefly immobilized using chilling or carbon dioxide anesthesia.
-
Preparation of Test Solutions: The test compound is dissolved in a suitable volatile solvent (e.g., acetone) to prepare a series of concentrations.
-
Topical Application: A micro-applicator is used to apply a precise volume (e.g., 0.1-1 µL) of the test solution to the dorsal thorax of each insect. Control insects are treated with the solvent alone.
-
Holding and Observation: The treated insects are placed in ventilated containers with access to food and water and held under controlled environmental conditions.
-
Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LD50 value is calculated using probit analysis after correcting for control mortality.
Conclusion
While direct comparative data is still emerging, the available evidence suggests that this compound and other monoterpenes possess significant insecticidal properties, with a likely neurotoxic mode of action involving the inhibition of acetylcholinesterase. As a natural, plant-derived compound, this compound holds promise as a more environmentally benign alternative to synthetic pesticides. However, further research is required to fully elucidate its spectrum of activity, optimize formulations for field application, and conduct comprehensive toxicological studies to ensure its safety for non-target organisms and human health. The data and protocols presented in this guide serve as a foundation for researchers to design and conduct further comparative studies to validate the potential of this compound in integrated pest management programs.
References
A Comparative Guide to the Biological Effects of L-Perillaldehyde: In Vitro and In Vivo Correlation
L-Perillaldehyde, a natural monoterpenoid aldehyde found in the essential oils of plants like Perilla frutescens, has garnered significant interest for its diverse pharmacological properties.[1] This guide provides a comparative analysis of its biological effects as observed in controlled laboratory settings (in vitro) and in whole living organisms (in vivo). Understanding the correlation between these two models is critical for translating preclinical findings into viable therapeutic applications. We will explore its anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data and detailed protocols.
General Experimental Workflow
The evaluation of a bioactive compound like this compound typically follows a structured workflow. Initial in vitro assays on cell lines or microorganisms provide insights into cytotoxicity, mechanisms of action, and effective concentrations. Promising in vitro results are then validated through in vivo studies using animal models, which offer a more complex physiological system to assess efficacy, pharmacokinetics, and potential toxicity.
Caption: From Benchtop to Organism: A Standard Drug Discovery Workflow.
Anticancer Activity
This compound and its derivatives have demonstrated significant potential as anticancer agents. Studies show a strong correlation between its ability to kill cancer cells in vitro and reduce tumor growth in vivo.
Table 1: Comparison of In Vitro and In Vivo Anticancer Effects
| Parameter | In Vitro Results | In Vivo Results | Reference(s) |
| Model System | Human cancer cell lines: HL-60 (leukemia), DLD-1 (colon), OVCAR-8 (ovarian), SF-295 (glioblastoma) | Sarcoma 180 (S-180) tumor-bearing mice | [2][3] |
| Compound Tested | Perillaldehyde; Perillaldehyde 8,9-epoxide | Perillaldehyde 8,9-epoxide | [2] |
| Efficacy Metric | IC₅₀: < 4.0 µg/mL for Perillaldehyde 8,9-epoxide on various cell lines.[2] HL-60 cells were most sensitive to Perillaldehyde. | Tumor Growth Inhibition: 38.4% at 100 mg/kg/day; 58.7% at 200 mg/kg/day. | |
| Mechanism of Action | Induction of ferroptosis (a form of iron-dependent cell death) in HL-60 leukemia cells, involving lipid peroxidation and GPX4 depletion. | Induction of apoptosis and necrosis. |
Key Experimental Protocols
-
In Vitro: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a density of 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
-
In Vivo: Sarcoma 180 Xenograft Model
-
Tumor Inoculation: Swiss mice are subcutaneously inoculated in the right axillary region with Sarcoma 180 tumor cells (2.5x10⁶ cells in 0.2 mL).
-
Treatment: 24 hours post-inoculation, animals are randomly assigned to groups. Treatment groups receive daily intraperitoneal (i.p.) injections of this compound derivative (e.g., 100 or 200 mg/kg/day) for 7 consecutive days. A negative control group receives the vehicle (e.g., 5% DMSO), and a positive control group receives a standard chemotherapeutic agent like 5-Fluorouracil.
-
Endpoint Analysis: On day 8, the animals are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated as: [(NC - TC) / NC] x 100, where NC is the mean tumor weight of the negative control group and TC is the mean tumor weight of the treated group.
-
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways, a finding that translates well from cell-based assays to animal models of inflammatory disease.
Table 2: Comparison of In Vitro and In Vivo Anti-inflammatory Effects
| Parameter | In Vitro Results | In Vivo Results | Reference(s) |
| Model System | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells | 1. Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice. 2. Acinetobacter baumannii-induced pneumonia in mice. | |
| Efficacy Metric | IC₅₀: 171.7 μM for suppression of TNF-α mRNA expression. | Disease Mitigation: 35.3% mitigation of colon damage in the DSS model. Survival Rate: Up to 80% survival in the pneumonia model. | |
| Mechanism of Action | Suppression of pro-inflammatory cytokine gene expression (e.g., TNF-α). Involves activation of the JNK pathway but not NF-κB p65 in macrophages. | Suppression of pro-inflammatory cytokines in colon tissue. Inhibition of the NF-κB pathway and decreased NLRP3 inflammasome activation in lung tissue. |
Signaling Pathway: this compound in Bacterial-Induced Inflammation
In vivo and in vitro studies suggest that this compound can interrupt the inflammatory cascade initiated by bacterial components like LPS. It targets key signaling hubs like TLR4, which leads to the downstream inhibition of pro-inflammatory transcription factors and kinases.
Caption: this compound's Inhibition of Inflammatory Pathways.
Antimicrobial Activity
The compound shows direct antimicrobial effects, and its efficacy can be successfully demonstrated in both laboratory media and infection models.
Table 3: Comparison of In Vitro and In Vivo Antimicrobial Effects
| Parameter | In Vitro Results | In Vivo Results | Reference(s) |
| Model System | Acinetobacter baumannii 5F1 culture | Murine pneumonia model induced by A. baumannii 5F1 infection | |
| Efficacy Metric | Minimum Inhibitory Concentration (MIC): 287.08 μg/mL | Survival Rate: Up to 80% with high-dose treatment | |
| Mechanism | Disruption of the bacterial cell membrane; inhibition of quorum sensing and biofilm formation. | Reduction of bacterial load and inflammation in lung tissue, leading to improved survival. |
Safety and Mutagenicity Profile
A critical aspect of drug development is assessing the safety of a compound. For this compound, concerns about its α,β-unsaturated aldehyde structure—a potential DNA reactive group—have been investigated. The results show a strong, reassuring correlation between in vitro and in vivo findings.
Table 4: Comparison of In Vitro and In Vivo Mutagenicity Assays
| Assay Type | In Vitro: Ames Test | In Vivo: Transgenic Rodent (TGR) Gene Mutation Assay | Reference(s) |
| Principle | Uses bacteria (Salmonella typhimurium) to test for a substance's ability to cause gene mutations. | Directly measures gene mutations in the tissues of a treated mouse model (Muta™ Mouse). | |
| This compound | Result: Negative. Did not increase the rate of bacterial reversion, indicating no mutagenic activity. | Result: Negative. No increase in gene mutations was observed in the liver, stomach, or small intestine at doses up to 1000 mg/kg/day. | |
| Correlation | The negative in vitro result was directly predictive of the negative in vivo outcome, demonstrating a lack of mutagenic potential under the tested conditions. | - |
In Vitro vs. In Vivo Mutagenicity Correlation
The consistent negative findings across different biological systems—from prokaryotic cells to mammalian tissues—provide strong evidence that this compound is not mutagenic. This excellent correlation underscores the predictive power of the Ames test for this specific compound.
Caption: Consistent Non-Mutagenic Profile of this compound.
Conclusion
The biological activities of this compound demonstrate a generally robust and positive correlation between in vitro predictions and in vivo efficacy. Its anticancer, anti-inflammatory, and antimicrobial effects observed in cell cultures and isolated systems are successfully replicated in more complex animal models. Furthermore, the comprehensive safety data, showing a lack of mutagenicity both in vitro and in vivo, strengthens its profile as a promising candidate for further therapeutic development. These findings highlight the importance of an integrated approach, using in vitro assays as a crucial first step to guide and refine subsequent in vivo validation.
References
Safety Operating Guide
Proper Disposal of L-Perillaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of L-Perillaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
This compound is classified as a hazardous substance, requiring specific handling and disposal protocols. It is known to cause skin and serious eye irritation and may lead to respiratory irritation.[1] Adherence to the following guidelines is critical for safe laboratory operations.
Hazard Profile and Safety Data
Proper disposal procedures are informed by the inherent hazards of the substance. Key quantitative and qualitative safety data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 237 °C (459 °F; 510 K) | |
| Density | 0.953 g/mL (at 20 °C) | |
| Flash Point | 204 °F (95.5 °C) | |
| GHS Hazard Codes | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Signal Word | Warning | |
| Ecological Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system. |
Experimental Protocols for Disposal
Spill Management Protocol:
In the event of a spill, the following steps should be taken:
-
Ensure adequate ventilation.
-
Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety glasses with side-shields (or goggles), chemical-resistant gloves, and a lab coat.
-
Contain the spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collect the absorbed material: Carefully sweep or shovel the material into a suitable, sealable container for disposal.
-
Clean the spill area: Once the absorbed material is removed, decontaminate the area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Label the waste container: Clearly label the container with "Hazardous Waste," "this compound," and any other components of the waste.
Step-by-Step Disposal Procedures
The following operational plan outlines the step-by-step process for the disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect all materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposable labware (e.g., pipette tips, weighing boats), in a designated, compatible, and properly sealed waste container.
-
-
Container Management:
-
Use a container that is in good condition and compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
Keep the container closed except when adding waste.
-
Do not overfill the container; it should be no more than three-quarters full to allow for vapor expansion.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
Identify the contents as "this compound Waste." If it is a mixture, list all constituents and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.
-
Ensure the storage area is cool and away from sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Do not dispose of this compound down the drain or in regular trash. This is to prevent contamination of water systems and to comply with environmental regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
This guidance is intended to provide a clear and actionable plan for the proper disposal of this compound. Always consult your institution's specific safety and waste management protocols.
References
Personal protective equipment for handling L-Perillaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling L-Perillaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Adherence to proper PPE guidelines is mandatory to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN166) or tightly sealed safety goggles. A face shield is recommended when there is a risk of splashing[3][4]. | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or chemical-resistant suit. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA). | Protects against inhalation of vapors or mists that may cause respiratory tract irritation. |
| Footwear | Closed-toe, chemical-resistant safety footwear. | Protects feet from spills. |
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₄O |
| Molecular Weight | 150.22 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Odor | Cinnamaldehyde-like aroma with an oily peanut flavor. |
| Boiling Point | 235-238 °C at 760 mmHg |
| Melting Point | < 25 °C |
| Flash Point | 93.33 - 95.6 °C |
| Density | 0.940 - 1.002 g/cm³ at 20-25 °C |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform, benzene, and other organic solvents. |
| Vapor Pressure | 0.0434 mmHg at 25°C |
Step-by-Step Handling and Storage Procedures
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the this compound SDS.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling:
-
Grounding: Use non-sparking tools and take precautionary measures against static discharge. Ground and bond containers when transferring material.
-
Avoid Contact: Do not get in eyes, on skin, or on clothing. Avoid breathing vapors or mist.
-
Dispensing: When transferring, pour slowly to minimize splashing. Use a funnel where appropriate.
-
Heating: Keep away from heat, sparks, and open flames.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Conditions: Store in a cool place. For long-term stability, some suppliers recommend storing under an inert atmosphere.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency and Disposal Plans
Emergency Procedures: First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately. |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Prevent the spill from entering drains or waterways.
Disposal Plan:
-
All waste, including contaminated absorbent material and empty containers, must be disposed of as hazardous waste.
-
Disposal must be conducted in accordance with all federal, state, and local environmental regulations.
-
Do not dispose of this compound with household garbage or allow it to reach the sewage system. Contact a licensed professional waste disposal service.
Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
